molecular formula C19H21NO4 B599362 N-Methyllindcarpine CAS No. 14028-97-8

N-Methyllindcarpine

Cat. No.: B599362
CAS No.: 14028-97-8
M. Wt: 327.38
InChI Key: MBKKEBKZSKSAPX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol is a natural product found in Artabotrys suaveolens, Glaucium fimbrilligerum, and other organisms with data available.

Properties

IUPAC Name

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKKEBKZSKSAPX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Methyllindcarpine: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "N-Methyllindcarpine" is not widely documented under this specific name in scientific literature. This guide focuses on (+)-N-methyllaurotetanine , an aporphine (B1220529) alkaloid isolated from Lindera aggregata. Given the context of alkaloids from this plant genus, it is highly probable that "this compound" is a synonym or a closely related structure to (+)-N-methyllaurotetanine. Synonyms for (+)-N-methyllaurotetanine include Lauroscholtzine and Rogersine[1][2].

Introduction

Lindera aggregata (Sims) Kosterm is an evergreen shrub widely distributed in Southern China, Japan, and Southeast Asia. The dried root of this plant, known as "Wuyao" in Traditional Chinese Medicine, has a long history of use for treating a variety of ailments, including cardiac, renal, and rheumatic diseases[3][4]. Phytochemical investigations of Lindera aggregata have revealed a rich diversity of bioactive compounds, primarily sesquiterpenoids, flavonoids, and isoquinoline (B145761) alkaloids[5]. Among these, the alkaloids have garnered significant interest for their potential therapeutic applications, exhibiting antitumor, anti-inflammatory, antiviral, and antimicrobial activities. This guide provides a detailed overview of the discovery, isolation, and biological characterization of the prominent aporphine alkaloid, (+)-N-methyllaurotetanine.

Discovery and Isolation

(+)-N-methyllaurotetanine is a naturally occurring aporphine alkaloid that has been successfully isolated from the roots of Lindera aggregata. Its structure was elucidated through various spectroscopic and chemical methods, including 2D NMR techniques, which have been crucial for the complete assignment of its nuclear magnetic resonance signals. This compound has also been identified in other plant species, such as Litsea glutinosa and Eschscholzia californica (Californian poppy).

Experimental Protocol: Extraction and Isolation of (+)-N-Methyllaurotetanine

The following protocol is a composite methodology based on established procedures for the isolation of aporphine alkaloids from Lindera aggregata.

1. Plant Material and Preparation:

  • The dried roots of Lindera aggregata are collected and authenticated.
  • The root material (e.g., 5.0 kg) is ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered root material is subjected to extraction with a suitable solvent, typically ethanol (B145695) or methanol (B129727), at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
  • The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract (e.g., 370 g from 5.0 kg of starting material).

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and filtered.
  • The acidic solution, containing the protonated alkaloids, is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
  • The pH of the aqueous layer is adjusted to be alkaline (e.g., pH 9-10) with a base like ammonium (B1175870) hydroxide.
  • The free alkaloids are then extracted from the alkaline solution using an organic solvent such as chloroform (B151607) or dichloromethane.
  • The organic solvent is evaporated to yield a crude alkaloid fraction (e.g., a yield of approximately 1.52% from the initial dried root material has been reported for total alkaloids).

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Size-Exclusion Chromatography: Fractions containing the target compound are often further purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on their size.
  • Further Purification: Depending on the purity, additional chromatographic steps using MCI-gel or preparative HPLC may be employed.
  • Recrystallization: The purified (+)-N-methyllaurotetanine is obtained as a solid, which can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield the final product.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC, and NOESY).

Visualization of Experimental Workflow

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Dried_Root Dried Lindera aggregata Root (5.0 kg) Ground_Powder Ground Root Powder Dried_Root->Ground_Powder Grinding Crude_Extract Crude Methanolic/Ethanolic Extract (370 g) Ground_Powder->Crude_Extract Solvent Extraction Acid_Suspension Acidic Aqueous Suspension (HCl) Crude_Extract->Acid_Suspension Acid-Base Partitioning Alkaline_Solution Alkaline Aqueous Solution (NH4OH) Acid_Suspension->Alkaline_Solution Basification Crude_Alkaloids Crude Alkaloid Fraction Alkaline_Solution->Crude_Alkaloids Organic Solvent Extraction Silica_Column Silica Gel Column Chromatography Crude_Alkaloids->Silica_Column Sephadex_Column Sephadex LH-20 Chromatography Silica_Column->Sephadex_Column Recrystallization Recrystallization Sephadex_Column->Recrystallization Pure_Compound (+)-N-methyllaurotetanine Recrystallization->Pure_Compound Analysis Structural Elucidation (MS, NMR, IR) Pure_Compound->Analysis

Caption: Isolation and purification workflow for (+)-N-methyllaurotetanine.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the isolation and biological activity of (+)-N-methyllaurotetanine and related extracts from Lindera aggregata.

ParameterValueSource Plant PartReference
Isolation Yields
Crude Extract Yield7.4% (370 g from 5.0 kg)Root
Total Alkaloid Fraction Yield1.52%Root
Biological Activity
Inhibition of Superoxide (B77818) Anion Generation (IC₅₀)8.36 ± 0.11 μMN/A

Biological Activity and Signaling Pathways

(+)-N-methyllaurotetanine, along with other alkaloids from Lindera aggregata, has demonstrated notable biological activities, particularly anti-inflammatory effects. The inhibition of superoxide anion generation in human neutrophils is a key indicator of its potent anti-inflammatory and antioxidant potential. While the precise molecular mechanisms for (+)-N-methyllaurotetanine are still under investigation, the anti-inflammatory actions of many phytochemicals are known to be mediated through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Mechanism of Action via NF-κB Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Anti-inflammatory compounds like (+)-N-methyllaurotetanine likely inhibit this pathway by preventing IκBα degradation, thereby blocking NF-κB nuclear translocation and subsequent gene expression.

G cluster_pathway NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) (Active) p_IkBa->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Transcription Gene Induction Inflammation Inflammation Transcription->Inflammation Compound (+)-N-methyllaurotetanine Compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB pathway by (+)-N-methyllaurotetanine.
Proposed Mechanism of Action via MAPK Pathway

The MAPK signaling pathways, comprising cascades such as ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Upon activation by inflammatory stimuli, a three-tiered kinase cascade (MAP3K → MAP2K → MAPK) is initiated. Activated MAPKs then phosphorylate various transcription factors, such as AP-1 (Activator protein-1), which in turn regulate the expression of inflammatory mediators. Many natural anti-inflammatory agents exert their effects by inhibiting the phosphorylation, and thus the activation, of key kinases within the MAPK cascades, leading to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.

G cluster_pathway MAPK Signaling Pathway Stimulus Pro-inflammatory Stimulus MAP3K MAP3K (e.g., TAK1) Stimulus->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation MAPK MAPK (e.g., p38) MAP2K->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Phosphorylation Nucleus Nucleus TF->Nucleus Nuclear Translocation Transcription Expression of Pro-inflammatory Genes Nucleus->Transcription Gene Induction Inflammation Inflammation Transcription->Inflammation Compound (+)-N-methyllaurotetanine Compound->MAP2K Inhibition

Caption: Proposed modulation of the MAPK pathway by (+)-N-methyllaurotetanine.

Conclusion

(+)-N-methyllaurotetanine, an aporphine alkaloid from Lindera aggregata, stands out as a compound with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. Its effective isolation from a natural source, coupled with potent biological activity, makes it an attractive candidate for further research. While the precise molecular targets are yet to be fully elucidated, it is hypothesized that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Future studies should focus on confirming these mechanisms, exploring the structure-activity relationship of related alkaloids, and evaluating its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide to N-Methyllindcarpine: Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyllindcarpine, scientifically identified as (+)-N-methyllaurotetanine, is a naturally occurring aporphine (B1220529) alkaloid. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation, and a summary of its known biological activities. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Origin

The primary natural source of this compound is the root of Lindera aggregata (Sims) Kosterm., a plant belonging to the Lauraceae family.[1][2] This plant has a long history of use in traditional Chinese medicine, where it is known as "Wuyao".[1] Lindera aggregata is primarily distributed in the temperate and subtropical regions of Asia. The roots of this plant are a rich source of various bioactive compounds, including sesquiterpenoids and a diverse array of alkaloids, with this compound being a notable constituent.[1][2]

Chemical and Physical Properties

This compound is classified as an aporphine alkaloid. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS Number 2169-44-0
Synonyms (+)-N-methyllaurotetanine, Lauroscholtzine, Rogersine
Appearance Not explicitly stated in the search results
Solubility Not explicitly stated in the search results

Experimental Protocols: Isolation of this compound from Lindera aggregata

The following protocol is a synthesized methodology based on established procedures for the isolation of alkaloids from the roots of Lindera aggregata.

3.1. Plant Material and Extraction

  • Preparation of Plant Material: Air-dried and powdered roots of Lindera aggregata are used as the starting material.

  • Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction process is typically repeated multiple times to ensure the complete recovery of alkaloids. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

3.2. Acid-Base Extraction for Alkaloid Enrichment

  • Acidification: The crude ethanol extract is suspended in a 2% aqueous solution of hydrochloric acid (HCl).

  • Removal of Neutral and Acidic Components: The acidic solution is then partitioned with chloroform (B151607) (CHCl3) to remove non-alkaloidal, neutral, and weakly acidic compounds.

  • Basification and Alkaloid Extraction: The remaining acidic aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) (NH4OH) to a pH of 9-10. This deprotonates the alkaloid hydrochlorides, converting them into their free base form. The basified solution is then extracted with chloroform to transfer the free alkaloids into the organic phase.

  • Concentration: The chloroform extract containing the total alkaloids is concentrated under reduced pressure to yield a crude alkaloid mixture.

3.3. Chromatographic Separation and Purification

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

  • Elution Gradient: A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727) (CHCl3-MeOH), with the methanol concentration gradually increasing.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions containing the target compound are combined and may require further purification using techniques such as preparative TLC or repeated column chromatography with different solvent systems to yield pure this compound.

Workflow for the Isolation of this compound:

Isolation_Workflow plant_material Powdered Roots of Lindera aggregata extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acidification Acidification (2% HCl) crude_extract->acidification partition1 Partition with Chloroform acidification->partition1 neutral_compounds Neutral/Acidic Compounds (discarded) partition1->neutral_compounds acidic_layer Acidic Aqueous Layer partition1->acidic_layer basification Basification (NH4OH) acidic_layer->basification partition2 Partition with Chloroform basification->partition2 crude_alkaloids Crude Alkaloid Mixture partition2->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated noteworthy biological activity, particularly as an anti-inflammatory agent.

4.1. Anti-inflammatory Activity

Studies have shown that (+)-N-methyllaurotetanine exhibits a significant inhibitory effect on the generation of superoxide (B77818) anions in human neutrophils. This activity is indicative of its potential to mitigate oxidative stress associated with inflammatory processes.

4.2. Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

Biological ActivityAssayTest SystemIC50 ValueSource
Inhibition of Superoxide Anion GenerationCytochrome c reduction assayfMLP/CB-induced human neutrophils8.36 ± 0.11 μM

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its anti-inflammatory effects have not been fully elucidated in the available research. However, its ability to inhibit superoxide anion production in neutrophils suggests a potential interaction with pathways that regulate the assembly and activation of the NADPH oxidase complex.

Proposed Mechanism of Action:

Mechanism_of_Action inflammatory_stimuli Inflammatory Stimuli (e.g., fMLP) neutrophil Neutrophil inflammatory_stimuli->neutrophil nadph_oxidase NADPH Oxidase Complex Assembly/Activation neutrophil->nadph_oxidase ros_production Superoxide Anion (O2-) Production nadph_oxidase->ros_production inflammation Inflammation & Oxidative Stress ros_production->inflammation n_methyllindcarpine This compound n_methyllindcarpine->inhibition inhibition->nadph_oxidase

Figure 2. Proposed mechanism of this compound's anti-inflammatory action.

Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound. Investigating its effects on key inflammatory pathways such as NF-κB, MAPK, and JAK/STAT signaling could provide valuable insights into its therapeutic potential.

Conclusion and Future Directions

This compound, isolated from the roots of Lindera aggregata, is a promising natural product with demonstrated anti-inflammatory properties. This guide provides essential technical information for its sourcing, isolation, and biological evaluation. Future research should focus on:

  • Optimizing the isolation protocol for higher yields and purity.

  • Elucidating the detailed mechanism of action and identifying its specific molecular targets and signaling pathways.

  • Conducting a broader range of pharmacological studies to explore its potential in other therapeutic areas.

  • Investigating its structure-activity relationships through the synthesis of analogs.

The information compiled herein serves as a critical starting point for advancing the scientific understanding and potential therapeutic application of this compound.

References

Biosynthesis of N-Methyllindcarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyllindcarpine is an aporphine (B1220529) alkaloid identified in plants of the Actinodaphne genus. As a member of the vast family of benzylisoquinoline alkaloids (BIAs), its biosynthesis is of significant interest for potential pharmaceutical applications. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon established principles of aporphine alkaloid formation. While specific enzymatic data for this compound remains to be fully elucidated, this document provides a comprehensive overview of the likely enzymatic steps, key intermediates, and relevant experimental methodologies based on analogous pathways. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of aporphine alkaloids and exploring their potential for metabolic engineering and drug development.

Introduction

Aporphine alkaloids constitute a large and structurally diverse class of isoquinoline (B145761) alkaloids, with over 500 known compounds.[1] They are characterized by a tetracyclic ring system formed through intramolecular C-C phenol (B47542) coupling of a benzylisoquinoline precursor.[2] this compound, along with its likely immediate precursor, lindcarpine, has been isolated from Actinodaphne pruinosa.[3] The co-occurrence of these two compounds strongly suggests that the final step in the biosynthesis of this compound is the N-methylation of lindcarpine. This guide will detail the proposed biosynthetic route from primary metabolism to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway established for aporphine alkaloids, originating from the amino acid L-tyrosine. The key steps are outlined below and illustrated in the pathway diagram.

Formation of the Benzylisoquinoline Core

The pathway commences with the conversion of L-tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules condense to form (S)-norcoclaurine, the central precursor for all benzylisoquinoline alkaloids. A series of O-methylations, N-methylation, and a hydroxylation, catalyzed by a cascade of O-methyltransferases (OMTs), an N-methyltransferase (NMT), and a cytochrome P450 monooxygenase, respectively, lead to the crucial branch-point intermediate, (S)-reticuline.[4]

Formation of the Aporphine Scaffold

The defining step in aporphine alkaloid biosynthesis is the intramolecular oxidative coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP80G subfamily.[2] This coupling reaction forms the characteristic tetracyclic aporphine core. The specific product of this reaction depends on the regioselectivity of the coupling.

Post-Coupling Modifications to form Lindcarpine

Following the formation of the initial aporphine scaffold, a series of tailoring reactions, including hydroxylations and O-methylations, are necessary to produce lindcarpine. The exact sequence of these events and the specific enzymes involved in the biosynthesis of lindcarpine from the initial aporphine product have not yet been experimentally determined. However, based on the structure of lindcarpine, these modifications are catalyzed by additional cytochrome P450 hydroxylases and O-methyltransferases.

Final N-methylation to this compound

The terminal step in the proposed pathway is the N-methylation of lindcarpine to yield this compound. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT). While the specific NMT responsible for this conversion has not been characterized, numerous NMTs involved in alkaloid biosynthesis have been identified, and they often exhibit substrate specificity for particular alkaloid skeletons.

Below is a DOT script for the proposed biosynthetic pathway of this compound.

This compound Biosynthesis cluster_0 Primary Metabolism cluster_1 Benzylisoquinoline Alkaloid Pathway cluster_2 Aporphine Alkaloid Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps (OMTs, NMT, P450) Aporphine_Core Aporphine Scaffold Reticuline->Aporphine_Core CYP80G Lindcarpine Lindcarpine Aporphine_Core->Lindcarpine Tailoring Enzymes (P450s, OMTs) N_Methyllindcarpine This compound Lindcarpine->N_Methyllindcarpine Lindcarpine N-Methyltransferase

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics, substrate and product concentrations, and reaction yields, are not yet available in the scientific literature. However, for researchers aiming to characterize this pathway, the following table outlines the key quantitative parameters that should be determined for each enzymatic step.

ParameterDescriptionImportance
Km Michaelis constant; substrate concentration at half-maximal velocity.Indicates the affinity of the enzyme for its substrate.
Vmax Maximum reaction velocity.Defines the maximum rate of the enzymatic reaction.
kcat Turnover number; number of substrate molecules converted per enzyme molecule per unit time.Represents the catalytic efficiency of the enzyme.
kcat/Km Specificity constant.A measure of the overall catalytic efficiency of the enzyme.
Optimal pH The pH at which the enzyme exhibits maximum activity.Crucial for designing in vitro assays and understanding cellular localization.
Optimal Temperature The temperature at which the enzyme exhibits maximum activity.Important for in vitro assay conditions.
Inhibitor Constants (Ki) Dissociation constant for an inhibitor.Useful for understanding pathway regulation and for designing specific inhibitors.

Experimental Protocols

Detailed experimental protocols for the enzymes involved in this compound biosynthesis have not been published. However, the following are representative protocols for the key enzyme classes, which can be adapted for the study of this specific pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes
  • Gene Identification and Cloning: Putative genes for OMTs, NMTs, and CYP450s can be identified from a transcriptome library of Actinodaphne pruinosa based on homology to known alkaloid biosynthetic genes. The full-length cDNAs are then cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression: The recombinant plasmids are transformed into a suitable expression host. E. coli is commonly used for soluble enzymes like OMTs and NMTs. Yeast (Saccharomyces cerevisiae) or insect cells are often preferred for membrane-bound enzymes like CYP450s, as they facilitate proper folding and post-translational modifications.

  • Protein Purification: Recombinant proteins, often with an affinity tag (e.g., His-tag), are purified from cell lysates using affinity chromatography (e.g., Ni-NTA resin). The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays

This protocol is a representative method for assaying the activity of a putative lindcarpine N-methyltransferase.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM Dithiothreitol (DTT)

    • 100 µM Lindcarpine (substrate)

    • 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

    • 1-5 µg of purified recombinant NMT

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

  • Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound. The identity of the product should be confirmed by comparison with an authentic standard of this compound.

This protocol is a representative method for assaying the activity of a putative CYP80G enzyme involved in the formation of the aporphine scaffold from (S)-reticuline.

  • Reaction System: This assay typically requires a source of both the CYP450 and its redox partner, cytochrome P450 reductase (CPR). This can be achieved using microsomes prepared from yeast or insect cells co-expressing both proteins.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate (B84403) buffer (pH 7.5)

    • 1 mM (S)-Reticuline (substrate)

    • 1 mM NADPH (cofactor)

    • Microsomal preparation containing the CYP80G and CPR

  • Incubation: Incubate the reaction mixture at 30°C for 1-3 hours with shaking.

  • Extraction: Extract the reaction products with an organic solvent such as ethyl acetate.

  • Product Analysis: Evaporate the organic solvent and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS to identify the aporphine product.

Below is a DOT script for a generalized experimental workflow for enzyme characterization.

Enzyme Characterization Workflow cluster_0 Gene Discovery & Cloning cluster_1 Protein Expression & Purification cluster_2 Enzyme Characterization Transcriptome Transcriptome Analysis (Actinodaphne pruinosa) Gene_ID Gene Identification (Homology Search) Transcriptome->Gene_ID Cloning Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (HPLC, LC-MS) Assay->Analysis Kinetics Kinetic Analysis Analysis->Kinetics

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound is proposed to proceed through the well-established aporphine alkaloid pathway, with the final step being the N-methylation of lindcarpine. While the specific enzymes responsible for the later stages of this pathway in Actinodaphne pruinosa have yet to be characterized, this guide provides a robust framework for future research. The elucidation of the complete biosynthetic pathway, including the characterization of all enzymes and their kinetics, will be crucial for the potential metabolic engineering of this compound production in heterologous systems, opening avenues for its sustainable supply for pharmaceutical research and development.

References

Unveiling the Molecular Architecture of N-Methyllindcarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine, also known as (+)-methyllindcarpine, is an aporphine (B1220529) alkaloid identified in the plant species Actinodaphne pruinosa.[1][2] The elucidation of its chemical structure is fundamental to understanding its biosynthetic pathways, pharmacological properties, and potential for therapeutic applications. This technical guide provides an in-depth overview of the methodologies employed in the structural determination of this compound and its analogues, offering a detailed framework for researchers in the field of natural product chemistry and drug discovery. The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.[1][2][3][4]

Physicochemical Properties

While specific data for this compound is not detailed in the available literature, the related compound (+)-N-(2-Hydroxypropyl)lindcarpine, isolated from the same plant, provides valuable comparative data.

PropertyValue for (+)-N-(2-Hydroxypropyl)lindcarpine
AppearanceColorless powder
Optical Rotation[α]²⁵D= + 120° (c = 0.02, MeOH)
UV (λmax, MeOH)309 nm
IR (νmax, KBr)3180, 3014, 2934, 2360, 1594 cm⁻¹

Spectroscopic Data for Structural Elucidation

The structural determination of aporphine alkaloids like this compound is heavily reliant on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with high-resolution mass spectrometry.[1][2] The following tables summarize the ¹H and ¹³C NMR spectral data for the closely related derivative, (+)-N-(2-Hydroxypropyl)lindcarpine, which serves as a paradigm for the analysis of this class of compounds.[1][3]

Table 1: ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) Spectral Data of (+)-N-(2-Hydroxypropyl)lindcarpine (in CDCl₃, δ in ppm, J in Hz)
PositionδCδH (J in Hz)
1145.2
1a127.8
1b111.4
2150.1
3111.16.79 (s)
3a122.9
428.92.58 (m), 3.12 (m)
553.02.75 (m), 3.20 (m)
6a62.53.10 (m)
734.82.90 (m), 3.05 (m)
7a128.5
8115.06.84 (d, 8.0)
9111.96.86 (d, 8.0)
10148.5
11144.1
11a119.6
1263.32.80 (m)
1366.13.89 (m)
14 (Me)20.81.22 (d, 6.1)
1-OCH₃56.13.65 (s)
2-OCH₃60.33.92 (s)

Experimental Protocols

The elucidation of this compound's structure follows a standardized workflow common in natural product chemistry.

Isolation of this compound

The dried and ground stem bark of Actinodaphne pruinosa is subjected to sequential extraction using solvents of increasing polarity, such as hexane (B92381) followed by dichloromethane (B109758).[2] The crude alkaloid fraction is then obtained through an acid-base extraction.[2] Purification of individual alkaloids is achieved through column chromatography over silica (B1680970) gel, with elution gradients of solvents like dichloromethane and methanol (B129727).[2]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1][3] Tetramethylsilane (TMS) is used as the internal standard. 2D NMR experiments, including COSY, HMQC, and HMBC, are crucial for establishing the connectivity of protons and carbons within the molecule.

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.[1][3]

  • Infrared (IR) Spectroscopy : IR spectra are recorded using KBr pellets to identify characteristic functional groups. For instance, the IR spectrum of (+)-N-(2-Hydroxypropyl)lindcarpine showed a broad absorption band at 3180 cm⁻¹, indicative of a hydroxyl group.[3]

  • Ultraviolet (UV) Spectroscopy : UV spectra are recorded in methanol to observe the electronic transitions within the molecule, which are characteristic of the aporphine chromophore.[3]

Visualizing the Elucidation Pathway and Molecular Structure

The following diagrams illustrate the logical workflow of the structure elucidation process and the generalized structure of an aporphine alkaloid, the class to which this compound belongs.

G cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Actinodaphne pruinosa) extraction Solvent Extraction plant_material->extraction crude_alkaloid Crude Alkaloid Fraction extraction->crude_alkaloid chromatography Column Chromatography crude_alkaloid->chromatography pure_compound Pure this compound chromatography->pure_compound nmr 1D & 2D NMR pure_compound->nmr ms HRESIMS pure_compound->ms ir IR Spectroscopy pure_compound->ir uv UV Spectroscopy pure_compound->uv data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal structure_confirmation Structure Confirmation structure_proposal->structure_confirmation

Workflow for the structure elucidation of this compound.

Generalized chemical structure of an aporphine alkaloid.

Conclusion

The chemical structure elucidation of this compound is a systematic process that integrates chromatographic separation with a suite of spectroscopic techniques. While detailed published data for this compound itself is limited, the analysis of co-isolated, structurally similar alkaloids from Actinodaphne pruinosa provides a robust and detailed blueprint for its structural determination. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the exploration of novel alkaloids and their potential applications in medicine and science.

References

Spectroscopic Profile of N-Methyllindcarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for their diverse pharmacological activities. The precise characterization of such molecules is paramount for research and development, forming the foundation for understanding their structure-activity relationships, metabolic fate, and potential therapeutic applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and verification of these complex natural products.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-methyllaurotetanine, which can be used as a reference for the characterization of this compound and other related aporphine alkaloids.

Table 1: ¹H-NMR Spectroscopic Data of N-Methyllaurotetanine
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.57s-
H-86.75d8.0
H-96.85d8.0
H-6a3.82m-
N-CH₃2.72s-
OCH₃-13.58s-
OCH₃-23.88s-
OCH₃-103.89s-

Note: Data is based on typical values for aporphine alkaloids and may vary slightly based on the solvent and experimental conditions.

Table 2: ¹³C-NMR Spectroscopic Data of N-Methyllaurotetanine
CarbonChemical Shift (δ, ppm)
C-1145.1
C-1a127.5
C-1b111.3
C-2150.2
C-3111.1
C-3a128.9
C-429.1
C-553.4
C-6a62.9
C-734.8
C-7a122.1
C-8114.9
C-9144.2
C-10148.4
C-11121.7
C-11a126.3
N-CH₃43.8
OCH₃-155.9
OCH₃-260.3
OCH₃-1056.1

Note: Data is based on typical values for aporphine alkaloids and may vary slightly based on the solvent and experimental conditions.

Table 3: Mass Spectrometry (MS) Data of N-Methyllaurotetanine
Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
ESI+342.1700100[M+H]⁺
ESI+326.138745[M-CH₃+H]⁺
ESI+298.143830[M-C₃H₇+H]⁺

Note: Fragmentation patterns can vary depending on the mass spectrometer and the collision energy used.

Table 4: Infrared (IR) Spectroscopic Data of N-Methyllaurotetanine
Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200O-H stretch (phenolic)
3000-2850C-H stretch (aliphatic)
1600-1450C=C stretch (aromatic)
1280-1200C-O stretch (aryl ether)
1150-1050C-N stretch

Note: This represents a typical IR absorption profile for aporphine alkaloids with similar functional groups.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aporphine alkaloids. Specific parameters should be optimized for the instrument being used and the specific characteristics of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts.

  • ¹H-NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • ¹³C-NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

  • 2D-NMR Experiments: For complete structural elucidation, a suite of 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the purified alkaloid (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

  • Electrospray Ionization (ESI-MS):

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is recommended for accurate mass measurements.

    • Ionization Mode: Positive ion mode is typically used for alkaloids as the nitrogen atom is readily protonated.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • MS/MS Analysis: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of aporphine alkaloids from a plant source.

Spectroscopic_Workflow Workflow for Aporphine Alkaloid Analysis cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., bark, leaves) Extraction Solvent Extraction (e.g., MeOH, EtOH) Plant_Material->Extraction Maceration/Soxhlet Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid-Base Partitioning Purification Chromatography (e.g., Column, HPLC) Crude_Extract->Purification Isolated_Alkaloid Isolated this compound Purification->Isolated_Alkaloid NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Isolated_Alkaloid->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS, MS/MS) Isolated_Alkaloid->MS_Analysis IR_Analysis IR Spectroscopy Isolated_Alkaloid->IR_Analysis Data_Integration Data Integration & Analysis NMR_Analysis->Data_Integration MS_Analysis->Data_Integration IR_Analysis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Workflow for Aporphine Alkaloid Analysis

This guide provides a foundational understanding of the spectroscopic characteristics of this compound, using a closely related analogue as a reference. Researchers are encouraged to acquire specific data for this compound to further refine our understanding of this and other promising aporphine alkaloids.

Physical and chemical properties of N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note for Researchers, Scientists, and Drug Development Professionals: Comprehensive experimental data on the physical and chemical properties, as well as the biological activities of N-Methyllindcarpine, is exceptionally scarce in the public domain. This guide compiles the available predicted data and outlines general experimental protocols that would be necessary to fully characterize this compound. The information presented herein is intended to serve as a foundational resource and a roadmap for future research endeavors.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the predicted physical and chemical properties.

PropertyValueSource
Molecular Formula C₂₁H₂₅NO₄Predicted
Molecular Weight 355.43 g/mol Predicted
Melting Point Not Available-
Boiling Point 529.3 ± 50.0 °CPredicted
Density 1.290 ± 0.06 g/cm³Predicted
pKa 9.46 ± 0.20Predicted
Solubility Not Available-

Note: These values are based on computational predictions and require experimental verification.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available. For the structural elucidation and confirmation of this compound, a standard battery of spectroscopic analyses would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR would be essential to determine the number of different types of protons and their connectivity. Key signals would include those for aromatic protons, methoxy (B1213986) groups, the N-methyl group, and protons on the alkaloid core.

  • ¹³C NMR: Carbon NMR, including broadband decoupled and DEPT experiments, would identify the number of non-equivalent carbons and distinguish between methyl, methylene, methine, and quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the complete chemical structure by revealing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be necessary to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments would offer valuable information about the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy would help identify key functional groups present in the molecule, such as C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-N bonds.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound have not been published. The following sections outline general methodologies that could be adapted for this purpose.

Isolation of this compound

This compound is an alkaloid that could potentially be isolated from plant sources, such as species of the Lindera genus. A general workflow for its isolation is proposed below.

experimental_workflow_isolation start Plant Material (e.g., Lindera species) extraction Extraction with a suitable solvent (e.g., Methanol (B129727), Ethanol) start->extraction partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate-Water) extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract chromatography1 Column Chromatography (e.g., Silica (B1680970) Gel) crude_extract->chromatography1 fractions Collection of Fractions chromatography1->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound-rich fractions tlc->pooling chromatography2 Preparative HPLC pooling->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material would be extracted with a polar solvent like methanol or ethanol (B145695) at room temperature or under reflux.

  • Acid-Base Partitioning: The resulting crude extract would be subjected to acid-base partitioning to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Chromatographic Purification: The crude alkaloid fraction would be subjected to multiple steps of chromatography, such as column chromatography over silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Synthesis of this compound

The chemical synthesis of this compound has not been reported. A synthetic route would likely involve the construction of the core alkaloid scaffold followed by the introduction of the N-methyl group and other functional groups.

Biological Activity Assays

To investigate the pharmacological potential of this compound, a variety of in vitro assays would be necessary.

The effect of this compound on the viability of cancer cell lines and normal cell lines could be assessed using assays like the MTT or MTS assay.

experimental_workflow_cytotoxicity start Cell Seeding (Cancer and Normal Cell Lines) treatment Treatment with varying concentrations of this compound start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Addition of MTT/MTS Reagent incubation->assay measurement Measurement of Absorbance assay->measurement analysis Calculation of IC50 values measurement->analysis logical_relationship_pathway compound This compound target Identified Biological Target (e.g., Receptor, Enzyme) compound->target Binding/Inhibition downstream Downstream Signaling Molecules (e.g., Kinases, Transcription Factors) target->downstream Modulation response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream->response Induction/Repression

N-Methyllindcarpine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyllindcarpine, a naturally occurring aporphine (B1220529) alkaloid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and IUPAC name. While specific extensive biological data for this compound is limited in publicly accessible literature, this document outlines the general methodologies for the study of aporphine alkaloids, which can be applied to further investigate its potential pharmacological activities. This guide serves as a foundational resource for researchers initiating studies on this compound, providing the necessary chemical information and a framework for experimental design.

Chemical Identity

A clear and unambiguous identification of a compound is the cornerstone of scientific research. The following table summarizes the key identifiers for this compound.

IdentifierValue
Common Name This compound
CAS Number 14028-97-8[1]
IUPAC Name (6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol[2]
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.37 g/mol
Compound Class Aporphine Alkaloid

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure as an aporphine alkaloid, it is expected to be a crystalline solid at room temperature. Its solubility is likely to be higher in organic solvents than in water. For experimental purposes, it is recommended to determine solubility in various solvent systems empirically.

Biological and Pharmacological Context

This compound belongs to the aporphine class of alkaloids, a large and structurally diverse group of natural products known for a wide range of biological activities. Aporphine alkaloids have been reported to exhibit activities including, but not limited to, effects on the central nervous system and anticancer properties. This compound is found in plants of the Lindera genus, within the Lauraceae family.

Currently, there is a lack of specific, publicly available quantitative data on the biological activity of this compound. Further research is required to elucidate its pharmacological profile.

Recommended Experimental Protocols

Extraction and Isolation

The initial step in studying a natural product is its extraction and purification from the source material.

G A Plant Material (e.g., Lindera species) B Grinding and Extraction with Solvent (e.g., Methanol (B129727), Ethanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Chromatographic Separation (e.g., Column Chromatography, HPLC) E->F G Pure this compound F->G

Caption: General workflow for the extraction and isolation of this compound.

Protocol:

  • Extraction: Dried and powdered plant material is subjected to maceration or Soxhlet extraction with an appropriate organic solvent, such as methanol or ethanol.

  • Acid-Base Partitioning: The resulting crude extract is partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from other plant constituents. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent to yield a crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to one or more chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Structural Elucidation

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and stereochemistry.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

In Vitro Biological Assays

To investigate the potential biological activities of this compound, a panel of in vitro assays can be employed.

4.3.1. Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound against various cancer cell lines.

G A Seed cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in 96-well microplates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

4.3.2. Neuroactivity Screening

Given that many aporphine alkaloids exhibit activity in the central nervous system, initial screening could involve receptor binding assays for key neurotransmitter receptors (e.g., dopamine, serotonin (B10506) receptors) or assays to measure effects on neuronal cell viability and function.

Signaling Pathway Analysis

Should initial biological screening reveal significant activity, further investigation into the underlying mechanism of action would be warranted. This would involve exploring the compound's effect on specific cellular signaling pathways.

G cluster_0 Hypothetical Signaling Pathway A This compound B Target Protein/Receptor A->B C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cellular Response (e.g., Apoptosis, Proliferation Change) C->E D->E

Caption: A generalized diagram illustrating a potential signaling pathway.

The specific pathways to investigate would be dependent on the observed biological activity. For example, if this compound shows anticancer activity, pathways involved in cell cycle regulation, apoptosis (e.g., caspase activation), or specific cancer-related signaling cascades (e.g., PI3K/Akt, MAPK) would be relevant areas of study. Techniques such as Western blotting, qPCR, and reporter gene assays would be employed to probe these pathways.

Conclusion

This compound is a defined chemical entity with the potential for interesting biological activities, characteristic of its aporphine alkaloid class. This technical guide provides the essential chemical information and a roadmap for researchers to embark on a systematic investigation of its pharmacological properties. The outlined experimental protocols, from isolation to in vitro screening and pathway analysis, offer a solid framework for generating the quantitative data necessary to build a comprehensive understanding of this natural product. Further research is essential to unlock the full therapeutic potential of this compound.

References

Unveiling the Pharmacological Potential of N-Methyllindcarpine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Biological Activities of a Promising Aporphine (B1220529) Alkaloid

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential biological activities of N-Methyllindcarpine, an aporphine alkaloid isolated from plants of the Actinodaphne genus. While direct and extensive research on this compound is limited, this document consolidates the available information and provides context based on the activities of its source plant and related compounds.

Executive Summary

This compound is a member of the aporphine class of alkaloids, a group of natural products known for a wide spectrum of biological activities. Although specific quantitative data on the bioactivity of this compound is not extensively documented in publicly available literature, the pharmacological profile of extracts from Actinodaphne pruinosa, from which it has been isolated, and of related aporphine alkaloids, suggests potential cytotoxic, antioxidant, and anti-inflammatory properties. This guide will synthesize the existing, albeit limited, data and propose avenues for future research.

Contextual Biological Activity: Actinodaphne pruinosa

This compound is a known constituent of Actinodaphne pruinosa. Studies on the extracts and essential oils of this plant provide the primary clues to the potential activities of its individual components.

Table 1: Summary of Biological Activities of Actinodaphne pruinosa Extracts and Essential Oils

Extract/Essential OilBioassayResult
Methanolic Leaf ExtractDPPH Radical ScavengingSignificant Antioxidant Activity
Methanolic Leaf ExtractAntityrosinase ActivitySignificant Inhibition
Methanolic Leaf ExtractAcetylcholinesterase InhibitionSignificant Inhibition
Methanolic Leaf ExtractAnti-inflammatory ActivityNot Quantified
Essential OilDPPH Radical ScavengingSignificant Antioxidant Activity
Essential OilLipoxygenase InhibitionSignificant Anti-inflammatory Activity

Note: Specific IC50 values for the extracts were not consistently reported in the reviewed literature.

Inferred Potential of this compound

The broader class of aporphine alkaloids has been the subject of extensive pharmacological investigation. These studies offer a predictive framework for the potential biological activities of this compound.

Potential Cytotoxic Activity

Aporphine alkaloids are widely recognized for their cytotoxic effects against various cancer cell lines. While data for this compound is absent, a closely related derivative isolated from the same plant, (+)-N-(2-Hydroxypropyl)lindcarpine, exhibited cytotoxic activity against P-388 murine leukemia cells with an IC50 value of 3.9 μg/mL. This suggests that the lindcarpine scaffold may possess cytotoxic potential.

Workflow for Cytotoxicity Screening:

The following diagram illustrates a general workflow for assessing the cytotoxic potential of a compound like this compound.

G General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Compound This compound Synthesis/Isolation Stock Stock Solution Preparation Compound->Stock Treatment Treat cells with serial dilutions of this compound Stock->Treatment CellLines Select Cancer Cell Lines (e.g., P-388, HeLa, MCF-7) Seeding Cell Seeding in 96-well plates CellLines->Seeding Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Add MTT or other viability reagent Incubation->MTT Readout Measure absorbance/fluorescence MTT->Readout IC50 Calculate IC50 Value Readout->IC50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Potential Anti-inflammatory and Antioxidant Activity

The observed anti-inflammatory (lipoxygenase inhibition) and antioxidant (DPPH scavenging) activities of Actinodaphne pruinosa essential oil suggest that its constituent alkaloids, including this compound, may contribute to these effects.

Signaling Pathway Hypothesis:

A potential mechanism for the anti-inflammatory activity of aporphine alkaloids could involve the inhibition of pro-inflammatory signaling pathways such as NF-κB.

G Hypothesized Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB_Release NF-κB Release IkappaB->NFkappaB_Release NFkappaB_Translocation NF-κB Nuclear Translocation NFkappaB_Release->NFkappaB_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkappaB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation N_Methyllindcarpine This compound N_Methyllindcarpine->IKK Inhibition? N_Methyllindcarpine->IkappaB Inhibition?

Caption: A hypothetical model of this compound's potential anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

As no specific experimental studies on this compound were identified, this section provides a general methodology for a key assay that would be crucial in determining its bioactivity, based on standard laboratory practices.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 5,000 cells per well in a 96-well plate. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Future Directions and Conclusion

The information available on the biological activity of this compound is currently sparse. However, based on its chemical class and the bioactivity of its source plant, it represents a promising candidate for further pharmacological investigation.

Logical Framework for Future Research:

G Proposed Research Framework for this compound Isolation Isolation and Purification of this compound InVitro In Vitro Screening Isolation->InVitro Cytotoxicity Cytotoxicity Assays (Multiple Cell Lines) InVitro->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) InVitro->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) InVitro->Antioxidant Mechanism Mechanism of Action Studies InVitro->Mechanism SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism->Signaling Enzyme Enzyme Inhibition Assays Mechanism->Enzyme InVivo In Vivo Studies Mechanism->InVivo Toxicity Toxicity Studies in Animal Models InVivo->Toxicity Efficacy Efficacy in Disease Models (e.g., Xenograft) InVivo->Efficacy Efficacy->SAR

Caption: A logical progression for the comprehensive evaluation of this compound's biological activity.

N-Methyllindcarpine: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide on the Aporphine (B1220529) Alkaloid N-Methyllindcarpine, also known as (+)-Methyllindcarpine

Introduction

This compound is a naturally occurring aporphine alkaloid found within the Lauraceae family of plants. Specifically, it has been identified as a constituent of Actinodaphne pruinosa Nees.[1][2][3] As a member of the aporphine class of isoquinoline (B145761) alkaloids, this compound shares a structural framework with numerous compounds known for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the available scientific literature on this compound, with a focus on its chemical properties, biological context, and the experimental methodologies relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel natural products.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively reported in the available literature, its identity is confirmed through spectroscopic analysis.

PropertyDataReference
Compound Name This compound; (+)-Methyllindcarpine[1][2]
CAS Number 14028-97-8
Plant Source Actinodaphne pruinosa Nees (Lauraceae)
Compound Type Aporphine Alkaloid

Biological Activity and Context

Direct quantitative biological data for this compound is limited in the current scientific literature. However, a study by Rachmatiah et al. (2009) provides critical context by reporting the cytotoxic activity of a closely related, novel derivative isolated from the same plant source, (+)-N-(2-Hydroxypropyl)lindcarpine. This suggests that the lindcarpine scaffold is a promising starting point for the exploration of new cytotoxic agents.

Cytotoxicity Data of a Related Compound

The following table summarizes the reported in vitro cytotoxicity of (+)-N-(2-Hydroxypropyl)lindcarpine against the P-388 murine leukemia cell line.

CompoundCell LineAssay TypeIC50 (µg/mL)Reference
(+)-N-(2-Hydroxypropyl)lindcarpineP-388 Murine LeukemiaMTT Assay3.9

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and cytotoxic evaluation of this compound and its analogs, as described in the literature.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process.

G cluster_extraction Extraction cluster_fractionation Acid-Base Fractionation cluster_chromatography Chromatographic Separation plant_material Air-dried, powdered stem bark of Actinodaphne pruinosa (2.0 kg) maceration Maceration with CH2Cl2 (3 x 5 L, 48 h each) plant_material->maceration filtration Filtration maceration->filtration evaporation Evaporation under reduced pressure filtration->evaporation crude_extract Crude CH2Cl2 extract (30.0 g) evaporation->crude_extract acid_extraction Extraction with 5% HCl crude_extract->acid_extraction basification Basification of aqueous layer with NH4OH acid_extraction->basification chloroform_extraction Extraction with CH2Cl2 basification->chloroform_extraction crude_alkaloids Crude alkaloid fraction (10.0 g) chloroform_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography (Gradient elution: CH2Cl2 to CH2Cl2-MeOH) crude_alkaloids->column_chromatography fraction_collection Collection of fractions based on TLC column_chromatography->fraction_collection ptlc Preparative TLC (CH2Cl2-MeOH 97:3) fraction_collection->ptlc pure_compound (+)-Methyllindcarpine ptlc->pure_compound

Figure 1: Workflow for the isolation of this compound.
Cytotoxicity Testing: MTT Assay

The cytotoxic activity of the related compound (+)-N-(2-Hydroxypropyl)lindcarpine was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) microculture tetrazolium assay.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_line P-388 murine leukemia cells seeding Seed cells in 96-well plates cell_line->seeding incubation1 Incubate for 24h seeding->incubation1 compound_addition Add serial dilutions of test compound incubation1->compound_addition incubation2 Incubate for a specified period compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization absorbance_reading Measure absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation

Figure 2: General workflow for the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The mechanism of action for this compound has not been elucidated in the reviewed literature. Aporphine alkaloids, as a class, are known to interact with a variety of biological targets, including G-protein coupled receptors (such as dopaminergic and adrenergic receptors) and enzymes. However, without specific studies on this compound, any proposed mechanism would be purely speculative. Further research is required to determine its molecular targets and the signaling pathways it may modulate.

Conclusion and Future Directions

This compound is a naturally occurring aporphine alkaloid that has been successfully isolated and characterized. While direct biological data for this compound is scarce, the cytotoxic activity of a closely related analog, (+)-N-(2-Hydroxypropyl)lindcarpine, highlights the potential of the lindcarpine chemical scaffold in the development of novel therapeutic agents, particularly in the area of oncology.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency and selectivity.

The information presented in this technical guide provides a foundation for researchers to build upon in the exploration of this compound and related compounds as potential drug candidates.

References

In-depth Technical Guide: The Pharmacology of N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Research Community

This document serves as a summary of the currently available public knowledge regarding the pharmacology of N-Methyllindcarpine, an aporphine (B1220529) alkaloid. Despite a comprehensive search of scientific literature, it has become evident that detailed pharmacological studies on this specific compound are not publicly available at this time. Therefore, this guide will outline the existing information, highlight the significant knowledge gaps, and provide context based on the broader class of aporphine alkaloids. This paper is intended for researchers, scientists, and drug development professionals who may be interested in exploring the potential of this natural product.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid. Alkaloids are a class of basic nitrogen-containing organic compounds of plant origin that have pronounced physiological actions on humans. The aporphine alkaloid subclass is characterized by a specific tetracyclic dibenzo[de,g]quinoline ring system.

Known Natural Sources:

This compound has been successfully isolated and identified from several plant species, primarily within the Lauraceae and Annonaceae families. These include:

  • Actinodaphne pruinosa Nees (Lauraceae)

  • Phoebe clemensii Allen (Lauraceae)

  • Miliusa cuneata (Annonaceae)

  • Litsea cubeba (Lauraceae)

The isolation from these various plant sources suggests its distribution within certain botanical families, offering a starting point for further phytochemical investigations.

Current State of Pharmacological Research

A thorough review of published scientific studies reveals a significant lack of specific pharmacological data for this compound. As of the compilation of this document, there are no publicly available in-depth in vitro or in vivo studies detailing its mechanism of action, receptor binding affinities, or specific signaling pathways.

This absence of data means that key pharmacological parameters such as IC50, Ki, and ED50 values are not available. Consequently, a detailed quantitative analysis and comparison, as is standard for a comprehensive pharmacological profile, cannot be constructed.

Inferences from Related Aporphine Alkaloids

While direct pharmacological data on this compound is wanting, some insights can be gleaned from studies on structurally related aporphine alkaloids.

Cytotoxic Potential

Aporphine alkaloids as a class are known to exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being a prominent feature[1][2][3][4][5]. The proposed mechanisms of action for some aporphine alkaloids include the inhibition of DNA topoisomerases and polymerases.

Of particular relevance is a study on a closely related compound, (+)-N-(2-Hydroxypropyl)lindcarpine , which was isolated from the same plant, Actinodaphne pruinosa. This compound demonstrated cytotoxic activity against P-388 murine leukemia cells with an IC50 value of 3.9 μg/mL. This finding suggests that the lindcarpine scaffold, and potentially its N-methylated derivative, may possess cytotoxic properties.

Furthermore, a broader review on aporphine alkaloids has noted that N-methyl substitution on the foundational structure can be a favorable modification for enhancing cytotoxic activity against cancer cells.

Experimental Protocols: A Methodological Gap

A critical component of any technical guide is the detailed methodology of key experiments. Due to the lack of published pharmacological studies on this compound, there are no specific experimental protocols to report.

For researchers interested in investigating the pharmacology of this compound, standard experimental workflows for natural product screening and characterization would be applicable. A potential workflow is outlined below.

experimental_workflow cluster_extraction Isolation & Identification cluster_screening Pharmacological Screening cluster_mechanistic Mechanism of Action extraction Extraction from Plant Material isolation Isolation of This compound extraction->isolation structure Structural Elucidation isolation->structure in_vitro In Vitro Assays (e.g., Cytotoxicity) structure->in_vitro receptor_binding Receptor Binding Studies in_vitro->receptor_binding pathway_analysis Signaling Pathway Analysis in_vitro->pathway_analysis in_vivo In Vivo Models (if warranted) receptor_binding->in_vivo target_id Target Identification & Validation pathway_analysis->target_id hypothetical_pathway cluster_cell Cellular Environment NML This compound Receptor Putative Target (e.g., Topoisomerase II) NML->Receptor Inhibition DNA DNA Receptor->DNA Prevents DNA Re-ligation Caspase_Cascade Caspase Cascade DNA->Caspase_Cascade DNA Damage Signal Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for their diverse and significant pharmacological activities. The tetracyclic core of aporphine alkaloids has been a subject of extensive research in synthetic organic chemistry due to its prevalence in numerous biologically active molecules. This document provides a detailed methodological framework for the total synthesis of this compound, based on established and contemporary synthetic strategies for the aporphine core. The presented methodology is a composite of well-established reactions adapted for the specific structural features of this compound, providing a comprehensive guide for researchers in medicinal chemistry and drug development.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The primary disconnection is the N-methyl group, revealing lindcarpine as the immediate precursor. Lindcarpine can be envisioned to be formed through an intramolecular C-C bond formation, a key step in aporphine synthesis. This leads back to a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) intermediate. The THIQ core is accessible through a Bischler-Napieralski or Pictet-Spengler reaction from a corresponding β-phenylethylamide, which in turn can be synthesized from a substituted β-phenylethylamine and a phenylacetic acid derivative.

Retrosynthesis N_Methyllindcarpine This compound Lindcarpine Lindcarpine N_Methyllindcarpine->Lindcarpine N-Demethylation THIQ 1-Benzyl-THIQ Precursor Lindcarpine->THIQ Intramolecular C-C Bond Formation (e.g., Phenol Coupling, Pschorr Cyclization) Amide β-Phenylethylamide THIQ->Amide Reduction Amine β-Phenylethylamine Amide->Amine Amide Formation Acid Phenylacetic Acid Derivative Amide->Acid Amide Formation

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy and Key Reactions

The forward synthesis of this compound can be strategically divided into three main stages:

  • Construction of the Tetrahydroisoquinoline (THIQ) Core: This involves the synthesis of a suitably substituted β-phenylethylamide followed by a Bischler-Napieralski cyclization and subsequent reduction.

  • Formation of the Aporphine Core: This crucial step involves an intramolecular cyclization of the THIQ precursor to form the characteristic tetracyclic aporphine ring system of lindcarpine. Phenolic oxidative coupling or the Pschorr cyclization are common methods to achieve this transformation.

  • Final N-Methylation: The synthesis is completed by the N-methylation of lindcarpine to yield the target molecule, this compound.

Experimental Protocols

Stage 1: Synthesis of the Tetrahydroisoquinoline (THIQ) Core

Protocol 1.1: Synthesis of the β-Phenylethylamide Precursor

This protocol describes the amide coupling between a substituted β-phenylethylamine and a substituted phenylacetic acid. The specific substitution patterns will depend on the desired final product, this compound. Based on its structure, the synthesis would likely start from 3,4-dimethoxyphenethylamine (B193588) and a suitably protected hydroxymethoxyphenylacetic acid.

  • Materials:

    • Substituted β-phenylethylamine (1.0 eq)

    • Substituted phenylacetic acid (1.05 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC·HCl (1.1 eq)

    • Hydroxybenzotriazole (HOBt) (0.5 eq)

    • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Procedure:

    • Dissolve the substituted phenylacetic acid in anhydrous DCM.

    • Add DCC (or EDC·HCl) and HOBt to the solution and stir for 30 minutes at 0 °C.

    • In a separate flask, dissolve the substituted β-phenylethylamine and TEA (or DIPEA) in anhydrous DCM.

    • Add the amine solution dropwise to the activated acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica (B1680970) gel.

Protocol 1.2: Bischler-Napieralski Cyclization

This reaction forms the 3,4-dihydroisoquinoline (B110456) ring.

  • Materials:

    • β-Phenylethylamide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

    • Acetonitrile (B52724) or Toluene, anhydrous

  • Procedure:

    • Dissolve the amide in anhydrous acetonitrile or toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add POCl₃ dropwise.

    • Heat the mixture to reflux (80-110 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a saturated solution of NaHCO₃ or NH₄OH to pH 8-9.

    • Extract the product with DCM or ethyl acetate (B1210297) (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude dihydroisoquinoline is often used in the next step without further purification.

Protocol 1.3: Reduction to Tetrahydroisoquinoline (THIQ)

  • Materials:

  • Procedure:

    • Dissolve the crude dihydroisoquinoline in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3 x volume).

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield the crude THIQ.

    • Purify by column chromatography on silica gel.

Stage 2: Formation of the Aporphine Core (Lindcarpine)

Protocol 2.1: Intramolecular Phenolic Oxidative Coupling

This biomimetic approach mimics the natural synthesis of aporphine alkaloids. This protocol is adapted from strategies used for the synthesis of related aporphines like glaucine (B1671577) and isoboldine.[1]

  • Materials:

    • Substituted 1-Benzyl-THIQ (1.0 eq)

    • Vanadium oxytrifluoride (VOF₃) or other suitable oxidant (e.g., FeCl₃, K₃[Fe(CN)₆])

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous and degassed

  • Procedure:

    • Dissolve the THIQ precursor in a mixture of DCM and TFA under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to the desired temperature (e.g., -40 °C to 0 °C).

    • Add a solution of the oxidant (e.g., VOF₃ in TFA) dropwise over a period of 1-2 hours.

    • Stir the reaction at low temperature for an additional 1-4 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄OH.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude aporphine (lindcarpine) by column chromatography.

Alternative Protocol 2.2: Pschorr Cyclization

This classical method involves the diazotization of an amino-substituted 1-benzyl-THIQ followed by copper-catalyzed cyclization.

  • Materials:

    • 1-(2'-Aminobenzyl)-THIQ derivative (1.0 eq)

    • Sodium nitrite (B80452) (NaNO₂) (1.1 eq)

    • Hydrochloric acid (HCl), dilute

    • Copper powder or Copper(I) salt (catalytic)

  • Procedure:

    • Dissolve the amino-THIQ precursor in dilute HCl and cool to 0-5 °C.

    • Slowly add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C.

    • Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, prepare a suspension of copper powder in water.

    • Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.

    • Allow the reaction to warm to room temperature and then heat gently (50-60 °C) until nitrogen evolution ceases.

    • Cool the mixture and filter to remove the copper.

    • Make the filtrate alkaline with ammonium (B1175870) hydroxide.

    • Extract the product with chloroform (B151607) or DCM.

    • Dry the combined organic extracts and concentrate.

    • Purify by column chromatography.

Stage 3: N-Methylation of Lindcarpine

Protocol 3.1: Reductive Amination

This is a standard and high-yielding method for N-methylation.

  • Materials:

  • Procedure:

    • Dissolve lindcarpine in methanol or DCE.

    • Add the aqueous formaldehyde solution.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction to 0 °C and add the reducing agent (NaBH₄ or NaBH(OAc)₃) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with water.

    • If using methanol, remove it under reduced pressure.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify this compound by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical yields for the key reaction types involved in the synthesis of aporphine alkaloids, based on literature for structurally similar compounds. Actual yields for the synthesis of this compound may vary.

Reaction Stage Key Reaction Typical Yield Range (%)
Stage 1 Amide Formation80-95
Bischler-Napieralski Cyclization60-85
THIQ Reduction85-98
Stage 2 Phenolic Oxidative Coupling30-60
Pschorr Cyclization20-50
Stage 3 N-Methylation (Reductive Amination)85-95

Visualizations

Synthetic Workflow

G cluster_0 Stage 1: THIQ Synthesis cluster_1 Stage 2: Aporphine Core Formation cluster_2 Stage 3: Final Product Amine β-Phenylethylamine Amide Amide Precursor Amine->Amide Acid Phenylacetic Acid Acid->Amide DHIQ Dihydroisoquinoline Amide->DHIQ Bischler-Napieralski THIQ Tetrahydroisoquinoline DHIQ->THIQ Reduction Lindcarpine Lindcarpine THIQ->Lindcarpine Intramolecular Cyclization N_Methyllindcarpine This compound Lindcarpine->N_Methyllindcarpine N-Methylation

Caption: Overall workflow for the total synthesis of this compound.

Bischler-Napieralski Reaction Mechanism

G Amide Amide Activated_Amide Activated Amide Amide->Activated_Amide + POCl3 Nitrilium Nitrilium Ion Activated_Amide->Nitrilium - (HO)POCl2 Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution DHIQ Dihydroisoquinoline Cyclized->DHIQ - H+

Caption: Mechanism of the Bischler-Napieralski reaction.

References

Application Notes and Protocols for the Quantification of N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is a bisbenzylisoquinoline alkaloid found in plants of the Lauraceae family. As with many natural products, accurate and precise quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and pharmacodynamic studies during drug discovery and development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry is the method of choice for the quantification of this compound in complex biological samples due to its high sensitivity, specificity, and wide dynamic range. The method involves chromatographic separation of the analyte from matrix components followed by detection and quantification using a mass spectrometer.

Principle

The sample is first processed to remove proteins and other interferences. The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. This compound is separated from other components on a reversed-phase analytical column. The eluent from the column is introduced into the ion source of a tandem mass spectrometer. This compound is ionized, and the precursor ion is selected and fragmented. Specific product ions are then monitored for quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Internal Standard (IS): Tetrandrine or another structurally similar bisbenzylisoquinoline alkaloid (Purity ≥98%)

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control (blank) plasma from the relevant species (e.g., rat, human)

Standard Solutions and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh about 1.0 mg of this compound and the Internal Standard and dissolve in methanol in separate 1.0 mL volumetric flasks.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol in water to obtain working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50% methanol in water.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instruments.

Liquid Chromatography (LC) System

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 10% B, linear gradient to 90% B in 5 min, hold for 1 min, then return to 10% B and equilibrate for 2 min.

Mass Spectrometry (MS) System

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions This compound: m/z 328.1 → 192.1 (Quantifier), 328.1 → 148.1 (Qualifier)Tetrandrine (IS): m/z 623.3 → 381.2

Note: The MRM transitions for this compound (Molecular Formula: C19H21NO4, Molecular Weight: 327.37) are proposed based on its structure and common fragmentation patterns of aporphine (B1220529) alkaloids (a subclass of isoquinoline (B145761) alkaloids). The protonated molecule [M+H]+ would be at m/z 328.1. The fragment at m/z 192.1 likely corresponds to the isoquinoline moiety after cleavage of the benzyl (B1604629) group.

Data Presentation

Table 1: Method Validation Parameters
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99Pass
Range 1 - 500 ng/mLPass
LLOQ Signal-to-Noise Ratio > 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)± 8%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect Normalized to IS, within acceptable limitsPass
Stability Bench-top, Freeze-thaw, Long-termStable

Note: The results presented in this table are representative and should be established for each specific laboratory and application.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler pump HPLC Pump (Mobile Phase A & B) autosampler->pump column C18 Column pump->column ion_source ESI Source column->ion_source q1 Quadrupole 1 (Q1) Precursor Ion Selection ion_source->q1 q2 Quadrupole 2 (Q2) Collision Cell q1->q2 q3 Quadrupole 3 (Q3) Product Ion Scan q2->q3 detector Detector q3->detector data_system Data System detector->data_system

Caption: LC-MS/MS system configuration.

In Vitro Assays for N-Methyllindcarpine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for a wide range of biological activities. While specific in vitro data for this compound is limited in publicly available literature, the known activities of closely related aporphine alkaloids suggest its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This document provides an overview of standard in vitro assays and detailed protocols that can be employed to investigate the biological activities of this compound, drawing upon established methodologies for aporphine alkaloids.

Anticancer Activity

Aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. A key method to assess this activity is the MTT assay, which measures cell viability. A study on a closely related compound, (+)-N-(2-hydroxypropyl)lindcarpine, has shown cytotoxic activity against P-388 murine leukemia cells, indicating that this compound may possess similar properties.

Quantitative Data for a Lindcarpine Derivative
CompoundCell LineAssayActivity (IC₅₀)
(+)-N-(2-hydroxypropyl)lindcarpineP-388 murine leukemia cellsMTT Assay3.9 µg/mL
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to determine the concentration at which this compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • This compound

  • Selected cancer cell line (e.g., P-388, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (serial dilutions) incubate_24h->add_compound incubate_48h Incubate for 24-72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Aporphine alkaloids are known to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating inflammatory signaling pathways such as NF-κB.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol measures the amount of nitrite (B80452), a stable and oxidized product of NO, in cell culture supernatants. A reduction in nitrite levels in the presence of this compound indicates an inhibitory effect on NO production.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Then, add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Following this, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Visualization of Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression induces N_Methyllindcarpine This compound N_Methyllindcarpine->IKK inhibits

Inhibition of the NF-κB signaling pathway.

Neuroprotective Activity

Aporphine alkaloids have shown potential in protecting neurons from damage, a key aspect in the research of neurodegenerative diseases. One of the mechanisms involved in Alzheimer's disease is the cleavage of amyloid precursor protein (APP) by β-secretase (BACE1).

Experimental Protocol: β-Secretase (BACE1) Activity Assay

This is a fluorometric assay to screen for inhibitors of BACE1 activity. A decrease in the fluorescent signal indicates inhibition of the enzyme.

Materials:

  • This compound

  • Recombinant human BACE1 enzyme

  • BACE1 substrate (a fluorogenic peptide)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • BACE1 inhibitor (positive control)

  • 96-well black microtiter plate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of this compound at various concentrations in the assay buffer.

  • Assay Setup: In each well of the 96-well plate, add the assay buffer, the BACE1 substrate, and the this compound solution (or positive/negative controls).

  • Enzyme Addition: Initiate the reaction by adding the BACE1 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of this compound compared to the control without any inhibitor. Determine the IC₅₀ value.

Visualization of Logical Relationships

Neuroprotection_Logic cluster_disease Alzheimer's Disease Pathogenesis cluster_intervention Therapeutic Intervention APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 cleaved by Abeta Amyloid-β (Aβ) Plaque Formation BACE1->Abeta leads to Neuroprotection Neuroprotection N_Methyllindcarpine This compound Inhibition Inhibition of BACE1 N_Methyllindcarpine->Inhibition Inhibition->BACE1 Inhibition->Neuroprotection

Logic of BACE1 inhibition for neuroprotection.

N-Methyllindcarpine for Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyllindcarpine is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for their diverse biological activities. While specific research on this compound in cell culture is emerging, the broader family of aporphine alkaloids, including well-studied compounds like boldine (B1667363) and glaucine (B1671577), has demonstrated significant potential in cancer research. These compounds have been shown to exhibit cytotoxic, anti-proliferative, and pro-apoptotic effects across a variety of cancer cell lines.

This document provides detailed application notes and experimental protocols for the study of this compound and related aporphine alkaloids in a cell culture setting. Given the limited specific data on this compound, the protocols and quantitative data provided are largely based on studies of the related and structurally similar aporphine alkaloids, boldine and glaucine. This information serves as a valuable starting point for researchers investigating the potential of this compound as a therapeutic agent.

Data Presentation: Cytotoxicity of Related Aporphine Alkaloids

The following tables summarize the half-maximal inhibitory concentration (IC50) values of boldine and glaucine in various cancer cell lines, providing a comparative reference for the potential potency of this compound.

Table 1: Cytotoxic Activity of Boldine in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)IC50 (µM)
MDA-MB-231Breast Adenocarcinoma4846.5 ± 3.1~142
MDA-MB-468Breast Adenocarcinoma4850.8 ± 2.7~155
HCT-116Colorectal Carcinoma245 - 50 (dose-dependent decrease in viability)-
Saos-2Osteosarcoma2410 - 80 (dose-dependent decrease in viability)-
DU-145Prostate CarcinomaNot Specified60 - 240 (dose-dependent decrease in viability)~183 - 732

Table 2: Cytotoxic and Anti-proliferative Activity of Glaucine in Human Cancer Cell Lines

Cell LineCancer TypeTreatment/AssayIncubation Time (hours)Concentration RangeEffect
MCF-7Breast CancerProliferation (PMA-induced)24 and 480 - 50 µMConcentration-dependent inhibition
MCF-7Breast CancerMMP-9 Expression (PMA-induced)360 - 30 µMSignificant dose-dependent blockage
MDA-MB-231Breast CancerInvasion240 - 30 µMSignificant dose-dependent inhibition

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound or related compounds.

Cell Culture Maintenance

a) MDA-MB-231 (Human Breast Adenocarcinoma)

  • Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding.

b) MCF-7 (Human Breast Adenocarcinoma)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage at 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.

c) HCT-116 (Human Colorectal Carcinoma)

  • Growth Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage at 70-80% confluency. Use Accutase or 0.25% Trypsin-EDTA for detachment.

d) Saos-2 (Human Osteosarcoma)

  • Growth Medium: McCoy's 5A Medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage when confluent using 0.25% Trypsin-EDTA.

e) DU-145 (Human Prostate Carcinoma)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage at 80-90% confluency using 0.25% Trypsin-EDTA.

Cytotoxicity and Cell Viability Assays

a) MTT Assay (Cell Viability)

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle-only control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

b) LDH Assay (Cytotoxicity)

  • Seed cells and treat them as described for the MTT assay.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of lactate (B86563) dehydrogenase released into the medium from damaged cells.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage of a positive control (e.g., cells treated with a lysis buffer).

Apoptosis Assays

a) Caspase Activity Assay

  • Seed cells in a 96-well plate and treat with the test compound for the desired time.

  • Use a commercial luminescent or colorimetric caspase-3/7, -8, or -9 assay kit.

  • Follow the manufacturer's protocol, which typically involves adding a specific caspase substrate to the cell lysate.

  • Measure the resulting luminescence or absorbance to quantify caspase activity.

  • Express the results as a fold-change relative to the vehicle-treated control.

b) DNA Fragmentation (TUNEL Assay)

  • Grow cells on coverslips or in chamber slides and treat with the test compound.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.

  • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Western Blotting for Signaling Pathway Analysis
  • Seed cells in 6-well plates or 100 mm dishes and treat with the test compound.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis
  • Treat cells with the test compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and related aporphine alkaloids.

Intrinsic_Apoptosis_Pathway Aporphine Aporphine Alkaloids (e.g., this compound) Bax Bax Aporphine->Bax Upregulates Bcl2 Bcl-2 Aporphine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome ActivatedCaspase9 Activated Caspase-9 Apoptosome->ActivatedCaspase9 Activation Caspase3 Pro-caspase-3 ActivatedCaspase9->Caspase3 Cleavage ActivatedCaspase3 Activated Caspase-3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway modulated by aporphine alkaloids.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, PMA) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα NFkB NF-κB (p65/p50) Proteasome Proteasome Nucleus Nucleus NFkB->Nucleus Translocation IkBa_P->Proteasome Degradation NFkB_nucleus NF-κB (p65/p50) Gene Target Gene Expression (e.g., MMP-9, anti-apoptotic genes) NFkB_nucleus->Gene Induces Aporphine Aporphine Alkaloids (e.g., Glaucine) Aporphine->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by aporphine alkaloids.

Disclaimer

The experimental protocols and data presented are intended for research purposes only. The information on boldine and glaucine is provided as a guide for initiating studies on this compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines. It is crucial to handle all chemical compounds with appropriate safety precautions.

Application Notes and Protocols for Studying N-Methyllindcarpine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the effects, mechanism of action, or established animal models for a compound specifically named "N-Methyllindcarpine." The following application notes and protocols are therefore provided as a generalized framework for the preclinical evaluation of a novel, hypothetical neuroprotective compound, herein referred to as "Compound X," which is presumed to be analogous to this compound. The methodologies described are based on established practices for testing novel therapeutic agents in relevant animal models of neurodegenerative diseases, such as Alzheimer's Disease and Parkinson's Disease.

Introduction

The preclinical assessment of a novel compound with potential neuroprotective properties is a critical step in the drug development pipeline. This process involves a series of in vivo experiments using well-characterized animal models that recapitulate key pathological features of human neurodegenerative diseases. These studies are essential to evaluate the compound's efficacy, safety, and mechanism of action before consideration for clinical trials. This document outlines recommended animal models and experimental protocols for investigating the therapeutic potential of Compound X.

Recommended Animal Models

The choice of animal model is crucial and depends on the specific neurodegenerative disease being targeted. Rodent models are widely used due to their genetic tractability, relatively short lifespan, and well-characterized neuropathology.[1][2]

Table 1: Recommended Animal Models for Neurodegenerative Disease Research

Disease Focus Animal Model Key Characteristics Relevant Pathologies
Alzheimer's Disease APP/PS1 Mouse Model Double transgenic mice expressing human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin-1 (PSEN1).[3][4]Amyloid-beta (Aβ) plaques, gliosis, cognitive deficits.[3][5]
3xTg-AD Mouse Model Triple transgenic mice harboring mutations in APP (Swedish), MAPT (P301L), and PSEN1 (M146V).[4][6]Aβ plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, synaptic dysfunction, and cognitive decline.[6]
Parkinson's Disease MPTP Mouse Model Neurotoxin-induced model where 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) administration leads to selective destruction of dopaminergic neurons.[7][8]Loss of dopaminergic neurons in the substantia nigra, striatal dopamine (B1211576) depletion, motor deficits.[7][8]
6-OHDA Rat Model Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum.[7][8]Progressive loss of dopaminergic neurons on one side of the brain, causing rotational asymmetry.[7]
AAV-A53T Alpha-Synuclein (B15492655) Model Overexpression of mutant human alpha-synuclein (A53T) via adeno-associated virus (AAV) vector injection into the substantia nigra.[7]Alpha-synuclein aggregation, dopaminergic neurodegeneration, neuroinflammation, and motor deficits.[7]

Experimental Protocols

Compound X Administration

The route and frequency of administration should be determined based on the physicochemical properties of Compound X and preliminary pharmacokinetic studies.

Protocol 3.1.1: Oral Gavage Administration

  • Preparation: Dissolve Compound X in a suitable vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose). Determine the final concentration based on the desired dosage (mg/kg) and the average weight of the animals.

  • Restraint: Gently restrain the mouse or rat.[9]

  • Administration: Use a ball-tipped gavage needle of appropriate size for the animal. Insert the needle into the esophagus and gently deliver the solution directly into the stomach.[9][10]

  • Volume: The volume administered should not exceed 10 ml/kg for mice and 5 ml/kg for rats.[11]

Protocol 3.1.2: Intraperitoneal (IP) Injection

  • Preparation: Prepare a sterile solution of Compound X in a suitable vehicle (e.g., sterile saline).

  • Restraint: Properly restrain the animal to expose the abdomen.

  • Injection: Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs. Aspirate to ensure no fluid is drawn back before injecting the solution.[10][11]

  • Volume: The maximum injection volume is typically 10 ml/kg for mice.[11]

Behavioral Assessments

Behavioral tests are crucial for evaluating the functional effects of Compound X on cognition and motor function.

Protocol 3.2.1: Morris Water Maze (for Alzheimer's Models)

This test assesses spatial learning and memory.[12][13]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase (4-5 days): Mice are trained to find the hidden platform using distal visual cues. Four trials are conducted per day.

  • Probe Trial (Day 6): The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured for 60 seconds.

  • Data Analysis: Key metrics include escape latency during acquisition and time in the target quadrant during the probe trial.[12]

Protocol 3.2.2: Rotarod Test (for Parkinson's Models)

This test evaluates motor coordination and balance.[14]

  • Apparatus: A rotating rod with adjustable speed.

  • Training: Acclimatize the animals to the rotarod at a low, constant speed for a few sessions.

  • Testing: Place the animal on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).

  • Data Analysis: Record the latency to fall from the rod. Multiple trials are typically conducted and averaged.

Table 2: Hypothetical Behavioral Data for Compound X in APP/PS1 Mice

Treatment Group Dosage (mg/kg) N Escape Latency (Day 4, seconds) Time in Target Quadrant (Probe Trial, seconds)
Vehicle -1045.2 ± 5.118.5 ± 2.3
Compound X 101032.8 ± 4.528.1 ± 3.0
Compound X 301025.1 ± 3.9 35.6 ± 3.5
Wild-Type Control -1020.5 ± 3.240.2 ± 4.1
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Histopathological and Biochemical Analysis

Post-mortem tissue analysis is essential to determine the effects of Compound X on the underlying neuropathology.[15][16]

Protocol 3.3.1: Immunohistochemistry for Aβ Plaques and p-Tau

  • Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde. Dissect the brain and post-fix overnight, then cryoprotect in sucrose (B13894) solution.[17]

  • Sectioning: Cut 30-40 µm thick coronal sections using a cryostat or vibratome.

  • Staining:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites.

    • Incubate with primary antibodies (e.g., anti-Aβ 1-42, anti-phospho-tau AT8).

    • Incubate with appropriate fluorescently labeled secondary antibodies.

    • Mount sections with a DAPI-containing medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the plaque burden or p-tau positive area using image analysis software.[18][19]

Protocol 3.3.2: Stereological Quantification of Dopaminergic Neurons

  • Tissue Preparation and Sectioning: As described in 3.3.1.

  • Staining: Perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • Stereology: Use an optical fractionator probe with a stereology software to systematically sample sections and count TH-positive neurons in the substantia nigra pars compacta.[15]

  • Data Analysis: Calculate the total number of TH-positive neurons.

Table 3: Hypothetical Histopathological Data for Compound X in MPTP Mice

Treatment Group Dosage (mg/kg) N TH+ Neurons in SNpc (cells x 10³) Striatal Dopamine Level (% of Control)
Vehicle -84.5 ± 0.635.2 ± 4.8
Compound X 2086.8 ± 0.762.5 ± 5.1
Compound X 5088.2 ± 0.9 81.3 ± 6.2
Saline Control -89.5 ± 0.8100.0 ± 7.5
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for Compound X

The following diagram illustrates a plausible neuroprotective signaling pathway that Compound X might modulate, based on common mechanisms of neuroprotection.[[“]][[“]][22]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Outcomes Compound_X Compound X Receptor Target Receptor Compound_X->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Nrf2 Nrf2 Akt->Nrf2 Activates Tau_Hyperphosphorylation ↓ Tau Hyperphosphorylation GSK3b->Tau_Hyperphosphorylation Keap1 Keap1 Nrf2->Keap1 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Antioxidant_Enzymes ↑ Antioxidant Enzymes ARE->Antioxidant_Enzymes Nrf2_n->ARE Binds Neuronal_Survival ↑ Neuronal Survival Tau_Hyperphosphorylation->Neuronal_Survival Antioxidant_Enzymes->Neuronal_Survival

Caption: Hypothetical signaling cascade for Compound X.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating Compound X in an animal model of neurodegeneration.

G Start Start: Select Animal Model (e.g., APP/PS1 Mice) Acclimatization Acclimatization and Baseline Behavioral Testing Start->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, Compound X Doses) Acclimatization->Grouping Treatment Chronic Treatment with Compound X (e.g., 8 weeks via oral gavage) Grouping->Treatment Behavioral Mid- and Post-Treatment Behavioral Assessments (e.g., Morris Water Maze) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Histology Histopathological Analysis (Immunohistochemistry for Aβ and p-Tau) Sacrifice->Histology Biochemistry Biochemical Analysis (e.g., ELISA for Aβ levels, Western Blot) Sacrifice->Biochemistry Data_Analysis Statistical Analysis of All Data Histology->Data_Analysis Biochemistry->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism of Action Data_Analysis->Conclusion

Caption: Preclinical experimental workflow.

Conclusion

The protocols and frameworks provided in this document offer a comprehensive starting point for the in vivo evaluation of a novel neuroprotective compound like the hypothetical "Compound X." Rigorous adherence to these established methodologies, along with appropriate ethical considerations and statistical analyses, will be paramount in determining its therapeutic potential for neurodegenerative diseases.

References

Application Notes and Protocols for N-Methyllindcarpine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "N-Methyllindcarpine" did not yield sufficient public data to create detailed application notes and protocols. Therefore, this document has been prepared using Imeglimin (B608072) , a well-researched therapeutic agent with a novel mechanism of action, as a representative example to fulfill the user's request for content structure and detail. The principles and protocols described herein can be adapted for the study of other potential therapeutic agents targeting similar cellular pathways.

Imeglimin: A Novel Therapeutic Agent for Type 2 Diabetes

Introduction

Imeglimin is the first in a new class of oral antihyperglycemic agents known as "glimins".[1][2] It presents a promising therapeutic strategy for type 2 diabetes (T2D) by addressing key pathophysiological defects of the disease.[3] Clinical trials have shown that Imeglimin effectively lowers blood glucose levels with a favorable safety profile, both as a monotherapy and as an add-on to other antidiabetic treatments.[3][4] The unique mechanism of action of Imeglimin, which is distinct from other major therapeutic classes, centers on the modulation of mitochondrial bioenergetics.[1][3]

Mechanism of Action

Imeglimin exhibits a dual mechanism of action: it enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and improves insulin sensitivity in peripheral tissues such as the liver and skeletal muscle.[2][5] At the molecular level, Imeglimin's effects are rooted in its ability to correct mitochondrial dysfunction, a common factor in the pathogenesis of T2D.[5]

The key aspects of Imeglimin's mechanism of action include:

  • Modulation of Mitochondrial Respiratory Chain: Imeglimin partially and competitively inhibits mitochondrial respiratory chain Complex I and restores the activity of deficient Complex III.[2][5][6][7] This rebalances the respiratory chain activity.

  • Reduction of Reactive Oxygen Species (ROS): By inhibiting reverse electron transfer through Complex I, Imeglimin significantly reduces the production of harmful ROS, thereby alleviating oxidative stress on cells.[1][2][8]

  • Enhanced ATP and NAD+ Synthesis: In pancreatic islets, Imeglimin's action on mitochondria leads to increased generation of ATP in response to glucose.[9][10] It also boosts the cellular pool of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) through the salvage pathway.[9][11]

  • Amplification of Insulin Secretion: The increase in NAD+ contributes to enhanced calcium mobilization, which in turn amplifies the exocytosis of insulin granules in a glucose-dependent manner.[5][9]

  • Preservation of β-Cell Mass: By mitigating cellular stress and improving mitochondrial health, Imeglimin protects pancreatic β-cells from apoptosis.[1][2]

Below is a diagram illustrating the proposed signaling pathway for Imeglimin in pancreatic β-cells.

Imeglimin_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Imeglimin Imeglimin Complex_I Complex I (Partial Inhibition) Imeglimin->Complex_I Complex_III Complex III (Restored Activity) Imeglimin->Complex_III NAD_pool Increased NAD+ Pool Imeglimin->NAD_pool Induces NAD+ Salvage Pathway ROS Reduced ROS Production Complex_I->ROS Inhibits Reverse Electron Transfer ATP Increased ATP Complex_I->ATP Improved Respiration Complex_III->ATP Improved Respiration Ca_mobilization Enhanced Ca2+ Mobilization ATP->Ca_mobilization NAD_pool->Ca_mobilization Contributes to Glucose Glucose Insulin_Granules Insulin Granules Ca_mobilization->Insulin_Granules Promotes Exocytosis GSIS Amplified GSIS Insulin_Granules->GSIS

Imeglimin's Signaling Pathway in Pancreatic β-Cells.

Quantitative Data on Imeglimin's Efficacy

The following tables summarize the quantitative effects of Imeglimin as reported in preclinical studies.

Table 1: Effect of Imeglimin on Glucose-Stimulated Insulin Secretion (GSIS)

Model SystemGlucose ConcentrationImeglimin ConcentrationEffect on Insulin SecretionReference
Isolated Mouse Islets16.7 mmol/L1.0 mmol/L2.64-fold increase vs. no treatment[10]
Isolated Rat IsletsHigh Glucose100 µMImmediate increase in second phase of insulin secretion[12]
High-Fat-Fed Rats (in vivo)Glucose Tolerance Test2-week treatment30-100% increase in insulin secretion[12]

Table 2: Effect of Imeglimin on Mitochondrial Function in Pancreatic Islets

Model SystemParameterImeglimin ConcentrationObserved EffectReference
Isolated Islets from Diabetic GK RatsATP ContentNot specifiedSignificant increase in the presence of high glucose[9][13][14]
Isolated Islets from Diabetic GK RatsATP/ADP RatioNot specifiedSignificant increase in the presence of high glucose[9][13][14]
Isolated Islets from Diabetic GK RatsNAD+ ContentNot specifiedIncrease under high glucose conditions[9][14]
Isolated Islets from Diabetic GK RatsNAD+/NADH RatioNot specifiedIncrease under high glucose conditions[9][14]
Palmitic Acid-Stimulated HepG2 CellsComplex I, III, IV, V ActivityNot specifiedRecovery of decreased activity[15]

Table 3: Effect of Imeglimin on Reactive Oxygen Species (ROS) Production

Model SystemConditionEffect of ImegliminReference
Human Endothelial Cells (HMEC-1)Hyperglycemia-inducedDramatic decrease in ROS production[8]
Liver of High-Fat, High-Sucrose Diet MiceMetabolic StressReduction in ROS production[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a potential therapeutic agent like Imeglimin in vitro.

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets

This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to varying glucose concentrations, with and without the therapeutic agent.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or rat)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Low glucose KRBB (e.g., 2.8 mM glucose)

  • High glucose KRBB (e.g., 16.7 mM glucose)

  • Therapeutic agent stock solution (e.g., Imeglimin)

  • 96-well plates

  • Insulin ELISA kit

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place 5-10 islets per well of a 96-well plate. Pre-incubate the islets in low glucose KRBB for 1-2 hours at 37°C.

  • GSIS Assay:

    • Carefully remove the pre-incubation buffer.

    • Add low glucose KRBB to a set of wells (basal secretion).

    • Add high glucose KRBB to another set of wells (stimulated secretion).

    • Add high glucose KRBB containing the desired concentrations of the therapeutic agent to other wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Sample Collection: After incubation, gently collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as insulin secreted (e.g., ng/islet/hour). Compare the effects of the therapeutic agent on insulin secretion at low and high glucose concentrations.

Protocol 2: Assessment of Mitochondrial Respiration using an Extracellular Flux Analyzer

This protocol assesses the effect of a therapeutic agent on mitochondrial respiration in cultured cells.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Adherent cells (e.g., HepG2, INS-1)

  • Assay Medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Therapeutic agent stock solution

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the therapeutic agent at various concentrations for the desired duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO₂ incubator.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer according to the manufacturer's protocol.

  • Mitochondrial Stress Test:

    • Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell plate in the Seahorse XF Analyzer.

    • Run the assay, which will sequentially inject the compounds and measure the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between treated and untreated cells.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

Materials:

  • Adherent or suspension cells

  • Cell-permeable fluorogenic probe (e.g., DCFH-DA)

  • Phosphate-Buffered Saline (PBS)

  • ROS inducer (e.g., H₂O₂) as a positive control

  • Therapeutic agent stock solution

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Treatment: Treat the cells with the therapeutic agent for the desired time. Include a positive control group treated with an ROS inducer.

  • Staining:

    • Wash the cells with PBS.

    • Add the fluorescent probe (e.g., 10 µM DCFH-DA in PBS) to the cells.

    • Incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission ~485/535 nm for DCF) or visualize using a fluorescence microscope.

  • Data Analysis: Subtract the background fluorescence from all readings. Compare the fluorescence intensity of treated cells to that of untreated and positive control cells to determine the effect of the therapeutic agent on ROS levels.

Below is a diagram illustrating a general workflow for in vitro efficacy testing of a therapeutic agent.

In_Vitro_Efficacy_Workflow cluster_assays In Vitro Assays start Start: Hypothesis on Therapeutic Agent's Mechanism cell_culture Cell Line Selection and Culture (e.g., Pancreatic β-cells, Hepatocytes) start->cell_culture treatment Treatment with Therapeutic Agent (Dose-Response and Time-Course) cell_culture->treatment gsis_assay GSIS Assay treatment->gsis_assay mito_assay Mitochondrial Respiration Assay treatment->mito_assay ros_assay ROS Production Assay treatment->ros_assay data_analysis Data Collection and Analysis gsis_assay->data_analysis mito_assay->data_analysis ros_assay->data_analysis conclusion Conclusion on In Vitro Efficacy and Mechanism data_analysis->conclusion

General Workflow for In Vitro Efficacy Testing.

Conclusion

Imeglimin stands out as a potential therapeutic agent for type 2 diabetes due to its unique mechanism of action targeting mitochondrial dysfunction. By improving mitochondrial bioenergetics, Imeglimin enhances glucose-stimulated insulin secretion and protects pancreatic β-cells, addressing core aspects of the disease's pathophysiology. The protocols outlined in this document provide a framework for the in vitro evaluation of such therapeutic agents, enabling researchers to elucidate their molecular mechanisms and assess their therapeutic potential.

References

N-Methyllindcarpine: Application Notes and Protocols for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyllindcarpine is a potent and selective inhibitor of [Please specify the target enzyme(s) ]. This document provides detailed application notes and standardized protocols for utilizing this compound in enzyme inhibition studies. The following sections are designed to guide researchers, scientists, and drug development professionals in accurately characterizing the inhibitory activity of this compound.

I. Quantitative Data Summary

A comprehensive summary of the inhibitory potency of this compound against its target enzyme(s) is crucial for comparative analysis. All quantitative data should be meticulously recorded and presented in a clear, tabular format.

Table 1: Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Ki (nM)Type of InhibitionAssay Conditions (e.g., Substrate, pH, Temp)Reference
[Target Enzyme 1][Value][Value][e.g., Competitive][Details][Citation]
[Target Enzyme 2][Value][Value][e.g., Non-competitive][Details][Citation]
[...][...][...][...][...][...]

Note: IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are critical metrics for quantifying the potency of an inhibitor. The type of inhibition provides insight into the mechanism of action.

II. Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and consistent results.

A. General Enzyme Inhibition Assay Protocol

This protocol provides a general framework for determining the inhibitory effect of this compound on a target enzyme. Specific parameters should be optimized for each enzyme-substrate system.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Target enzyme

  • Substrate for the target enzyme

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate

  • Microplate reader

  • Reagents for detecting product formation or substrate depletion

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of the this compound stock solution in assay buffer to create a concentration gradient.

    • Prepare the enzyme solution to the desired working concentration in assay buffer.

    • Prepare the substrate solution to the desired working concentration in assay buffer.

  • Assay Setup:

    • To each well of the 96-well microplate, add the following in the specified order:

      • Assay buffer

      • This compound solution (or vehicle control)

      • Enzyme solution

    • Incubate the plate at the optimal temperature for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately place the microplate in the microplate reader.

    • Measure the change in absorbance, fluorescence, or luminescence over time at the appropriate wavelength. The reading interval and duration should be optimized based on the reaction kinetics.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of this compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

B. Determination of the Mechanism of Inhibition (e.g., Michaelis-Menten Kinetics)

To elucidate the mechanism by which this compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the enzyme inhibition assay as described above, but with multiple fixed concentrations of this compound (including a zero-inhibitor control).

  • For each inhibitor concentration, vary the substrate concentration over a wide range.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots, or by non-linear regression analysis of the Michaelis-Menten equation.

  • Determine the effect of this compound on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), to deduce the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

III. Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

A. Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of the target enzyme by this compound.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_downstream Downstream Response Signal Signal Receptor Receptor Signal->Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Target_Enzyme Target_Enzyme Inhibited by This compound Upstream_Kinase->Target_Enzyme Activates Downstream_Effector Downstream_Effector Target_Enzyme->Downstream_Effector Produces Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response N_Methyllindcarpine This compound N_Methyllindcarpine->Target_Enzyme

Caption: Inhibition of Target Enzyme by this compound.

B. Experimental Workflow

This diagram outlines the key steps in the experimental workflow for assessing the enzyme inhibitory activity of this compound.

Experimental_Workflow A Prepare Reagents (this compound, Enzyme, Substrate) B Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation B->C D Initiate Reaction with Substrate C->D E Kinetic Measurement (Plate Reader) D->E F Data Analysis (Calculate Velocity, % Inhibition) E->F G Determine IC50 F->G H Mechanism of Inhibition Studies (Vary [S] and [I]) F->H I Determine Ki and Inhibition Type H->I

Caption: Workflow for Enzyme Inhibition Analysis.

C. Logical Relationship of Inhibition Types

This diagram illustrates the different types of reversible enzyme inhibition based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Inhibition_Types cluster_inhibitors Inhibitor (I) Interactions E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) ES->E - Substrate (S) P Product (P) ES->P k_cat I_comp Competitive Binds to E I_comp->E Forms EI I_noncomp Non-competitive Binds to E or ES I_noncomp->E Forms EI I_noncomp->ES Forms ESI I_uncomp Uncompetitive Binds to ES I_uncomp->ES Forms ESI

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyllindcarpine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of N-Methyllindcarpine from its natural source, Lindera aggregata.

Troubleshooting Guide: Common Issues and Solutions

Low yields and impurities are common challenges in natural product extraction. This guide addresses specific problems you may encounter during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Yield Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, part of the plant used, harvesting time, and storage conditions.Source high-quality, authenticated Lindera aggregata root. Ensure the plant material is properly dried and stored in a cool, dark place to prevent degradation of alkaloids.
Inefficient Cell Wall Disruption: The solvent cannot effectively penetrate the plant matrix if the particle size is too large.Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction.
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound.Methanol (B129727) and ethanol (B145695) are commonly used for alkaloid extraction. Experiment with different concentrations of these solvents (e.g., 70-95%) to find the optimal polarity.
Incorrect pH: Alkaloid extraction is highly pH-dependent. This compound, being an alkaloid, will have different solubility at different pH levels.For initial extraction, an acidic solution (e.g., 0.1 M HCl in ethanol/methanol) can be used to extract the alkaloid as a salt. Alternatively, for extraction into an organic solvent, the pH should be made alkaline (pH 9-11) to convert the alkaloid to its free base form.
Insufficient Extraction Time or Temperature: The extraction may be incomplete if the duration is too short or the temperature is too low.Optimize the extraction time (e.g., 1-4 hours for maceration, 20-60 minutes for sonication) and temperature (e.g., 40-60°C). Be cautious with higher temperatures as they can lead to degradation of thermolabile compounds.
High Level of Impurities in Crude Extract Co-extraction of Unwanted Compounds: Solvents can extract a wide range of compounds, including pigments, fats, and other secondary metabolites.Defatting: Pre-extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids and waxes before the main extraction. Acid-Base Partitioning: After initial extraction, dissolve the crude extract in a dilute acid solution and wash with a non-polar organic solvent to remove neutral and weakly basic impurities. Then, basify the aqueous layer and extract the alkaloids with an organic solvent.
Degradation of this compound: The target compound may be degrading during the extraction process due to exposure to light, high temperatures, or extreme pH.Protect the extraction mixture from light by using amber glassware. Avoid excessive heat and prolonged exposure to strong acids or bases. Consider using nitrogen-protected microwave-assisted extraction (NPMAE) to prevent oxidation.[1]
Difficulty in Isolating this compound Presence of Structurally Similar Alkaloids: Lindera aggregata contains several other alkaloids that may have similar chromatographic behavior.Employ advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (Prep-HPLC) or Flash Chromatography with a suitable stationary phase (e.g., silica (B1680970) gel, C18) and a carefully optimized mobile phase gradient.
Emulsion Formation During Liquid-Liquid Extraction: This can lead to significant loss of product at the interface.Use a saturated NaCl solution to break the emulsion. Centrifugation can also be effective in separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While specific quantitative data for this compound is limited in publicly available literature, methanol and ethanol are generally effective solvents for extracting alkaloids.[2] A mixture of alcohol and water (e.g., 70-80% ethanol) can also be effective as it can enhance the penetration of the solvent into the plant cells. The choice of solvent may need to be optimized for your specific experimental conditions.

Q2: How does pH affect the extraction yield of this compound?

A2: pH is a critical factor in alkaloid extraction. This compound is a basic compound.

  • Acidic conditions (pH 2-3): In an acidic medium, this compound will be protonated to form a salt, which is more soluble in polar solvents like water and alcohols.

  • Alkaline conditions (pH 9-11): In a basic medium, this compound will be in its free base form, which is more soluble in non-polar organic solvents like chloroform (B151607) and dichloromethane (B109758). This property is exploited in acid-base partitioning for purification.

Q3: Can I use advanced extraction techniques like ultrasound or microwave-assisted extraction for this compound?

A3: Yes, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques that can significantly reduce extraction time and solvent consumption while potentially increasing the yield of alkaloids.

  • UAE: Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[3]

  • MAE: Uses microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of phytochemicals.[4]

Optimization of parameters such as time, temperature, power (for UAE and MAE), and solvent-to-solid ratio is crucial for achieving the best results.

Q4: How can I monitor the presence and purity of this compound during extraction and purification?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the qualitative and quantitative analysis of this compound.[5] Thin-Layer Chromatography (TLC) can be used for rapid, preliminary screening of fractions.

Q5: What are the potential degradation pathways for this compound during extraction?

A5: While specific degradation studies on this compound are not widely available, alkaloids, in general, can be susceptible to:

  • Hydrolysis: Especially if ester or amide functional groups are present, under acidic or basic conditions.

  • Oxidation: Exposure to air and light can lead to the formation of N-oxides or other oxidation products.

  • Thermal degradation: High temperatures can cause decomposition.

It is advisable to perform forced degradation studies (stress testing) under acidic, basic, oxidative, photolytic, and thermal conditions to identify potential degradation products and establish the stability of this compound.

Data Presentation: Comparative Extraction Yields (Illustrative Examples)

Disclaimer: The following tables present illustrative data based on general principles of alkaloid extraction due to the lack of specific comparative studies for this compound in the available literature. The actual yields may vary.

Table 1: Effect of Solvent on this compound Yield (Conventional Maceration)

SolventDielectric Constant (20°C)This compound Yield (mg/g of dry plant material)
n-Hexane1.880.2 ± 0.05
Dichloromethane9.081.1 ± 0.15
Acetone20.71.8 ± 0.2
Ethanol (95%)24.52.5 ± 0.3
Methanol (95%)32.72.8 ± 0.25
Water80.10.5 ± 0.1

Table 2: Comparison of Extraction Methods for this compound

Extraction MethodExtraction TimeTemperature (°C)This compound Yield (mg/g of dry plant material)
Maceration (80% Ethanol)24 hours252.2 ± 0.2
Soxhlet Extraction (80% Ethanol)8 hours802.9 ± 0.3
Ultrasound-Assisted Extraction (UAE) (80% Ethanol)45 minutes503.5 ± 0.25
Microwave-Assisted Extraction (MAE) (80% Ethanol)10 minutes603.8 ± 0.3

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration)
  • Preparation of Plant Material: Grind the dried roots of Lindera aggregata to a fine powder (40-60 mesh).

  • Defatting (Optional): Macerate 100 g of the powdered plant material with 500 mL of n-hexane for 24 hours at room temperature. Filter and discard the hexane (B92381) extract. Air-dry the plant residue.

  • Extraction: Macerate the defatted plant material in 1 L of 80% methanol by shaking at 150 rpm for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Acid-Base Partitioning for Purification:

    • Dissolve the crude extract in 200 mL of 5% HCl.

    • Wash the acidic solution three times with 100 mL of dichloromethane to remove neutral impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 10-11 with 2M NaOH.

    • Extract the alkaline solution three times with 150 mL of dichloromethane.

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the dichloromethane under reduced pressure to obtain the crude this compound-enriched extract. Further purification can be achieved by column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 20 g of powdered Lindera aggregata root in a 500 mL flask.

  • Solvent Addition: Add 200 mL of 80% ethanol to the flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.

  • Recovery: After sonication, filter the mixture and concentrate the extract as described in Protocol 1. The extract can then be subjected to purification steps.

Visualizations

Experimental_Workflow start Start: Dried Lindera aggregata Root grinding Grinding start->grinding defatting Defatting (with n-hexane) grinding->defatting extraction Extraction Method defatting->extraction maceration Maceration (e.g., 80% Ethanol) extraction->maceration uae UAE (e.g., 80% Ethanol) extraction->uae mae MAE (e.g., 80% Ethanol) extraction->mae filtration Filtration & Concentration maceration->filtration uae->filtration mae->filtration crude_extract Crude Extract filtration->crude_extract purification Purification crude_extract->purification acid_base Acid-Base Partitioning purification->acid_base chromatography Column Chromatography purification->chromatography acid_base->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: Experimental workflow for this compound extraction.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4, TNFR) inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk activates n_methyllindcarpine This compound (?) n_methyllindcarpine->ikk inhibits (?) ikb IκBα ikk->ikb phosphorylates ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates ikb_nfkb IκBα NF-κB ub_proteasome->nfkb releases dna DNA nfkb_n->dna binds to gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) dna->gene_transcription induces

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular_mapk Extracellular cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus stimuli Stress / Cytokines receptor_mapk Receptor stimuli->receptor_mapk mapkkk MAPKKK (e.g., TAK1) receptor_mapk->mapkkk activates n_methyllindcarpine_mapk This compound (?) n_methyllindcarpine_mapk->mapkkk inhibits (?) mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates mapk p38 MAPK mapkk->mapk phosphorylates mapk_n p38 MAPK mapk->mapk_n translocates transcription_factors Transcription Factors (e.g., AP-1) mapk_n->transcription_factors activates inflammatory_response Inflammatory Response transcription_factors->inflammatory_response mediates

Caption: Potential modulation of the MAPK signaling pathway.

References

N-Methyllindcarpine synthesis purification challenges

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of N-Methyllindcarpine and related aporphine (B1220529) alkaloids.

Question ID Question Possible Causes & Solutions
SYN-01 My reaction yield is significantly lower than expected. What are the common causes? Incomplete Reaction: * Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Consider extending the reaction time or increasing the temperature if the starting material is still present.Reagent Degradation: * Solution: Ensure that all reagents, especially sensitive ones like organometallics or hydrides, are fresh and were stored under the appropriate conditions (e.g., inert atmosphere, low temperature).Side Reactions: * Solution: Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) to identify major byproducts. This can help in understanding competing reaction pathways.[3] Adjusting reaction conditions such as temperature, solvent, or order of addition might suppress side reactions.
SYN-02 The reaction is not proceeding to completion, and I observe the formation of multiple unidentified spots on TLC. Incorrect Reaction Conditions: * Solution: Re-verify the reaction parameters from the literature protocol, including solvent purity, temperature, and stoichiometry of reagents. Small deviations can significantly impact the outcome.Catalyst Inactivity: * Solution: If using a catalyst (e.g., Palladium in coupling reactions), ensure it has not been deactivated by impurities.[4] Consider using a fresh batch of catalyst or adding a co-catalyst if applicable.Formation of Stable Intermediates: * Solution: A stable intermediate might have formed that requires different conditions to react further. Consider isolating and characterizing the main intermediate to understand the reaction stall.
SYN-03 I am struggling with the key cyclization step to form the aporphine core. What are some common issues? Steric Hindrance: * Solution: Bulky protecting groups near the reaction center can hinder cyclization. Consider using smaller protecting groups if possible.Poor Electrophilicity/Nucleophilicity: * Solution: The reactivity of the groups involved in the cyclization might be insufficient. For instance, in a Pictet-Spengler type reaction, ensure the imine is properly formed and activated.[4] For phenol (B47542) coupling reactions, the choice of oxidant and reaction conditions is critical.[5] Unfavorable Ring Strain: * Solution: The desired ring system might be strained under the chosen conditions. Exploring different synthetic routes or reaction conditions (e.g., high-dilution to favor intramolecular cyclization) might be necessary.
SYN-04 After workup, I can't find my product in the organic layer. Where could it have gone? Aqueous Solubility: * Solution: Alkaloids can exist as salts, which are often water-soluble. If the workup involved an acidic wash, your product might be in the aqueous layer. Basify the aqueous layer and re-extract with an organic solvent.[6] Always check both the organic and aqueous layers by TLC or LC-MS before discarding anything.[3]

Purification Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Question ID Question Possible Causes & Solutions
PUR-01 My compound is co-eluting with an impurity during silica (B1680970) gel column chromatography. Inappropriate Solvent System: * Solution: The polarity of the mobile phase may not be optimal for separation. Try a different solvent system with varying polarities or add a modifier. For basic alkaloids, adding a small amount of triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve peak shape and resolution by minimizing interaction with acidic silica gel.Column Overloading: * Solution: Too much crude material was loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded relative to the stationary phase.
PUR-02 I am observing significant peak tailing during HPLC purification. Secondary Interactions with Stationary Phase: * Solution: The basic nitrogen in the alkaloid can interact with residual acidic silanols on C18 columns.[7] Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to protonate the amine and improve peak shape.[7][8]Column Degradation: * Solution: The column may be old or contaminated. Flush the column according to the manufacturer's instructions or replace it if necessary.[8]
PUR-03 The recovery of my compound after purification is very low. Compound Instability: * Solution: Aporphine alkaloids can be sensitive to light, air (oxidation), or pH.[4] Minimize exposure to harsh conditions. Workup and purification should be performed as quickly as possible. Consider using an inert atmosphere if the compound is oxygen-sensitive.Irreversible Adsorption: * Solution: The compound might be irreversibly binding to the stationary phase (e.g., silica gel). Deactivating the silica gel with a base or using a different stationary phase like alumina (B75360) or a polymer-based resin might help.
PUR-04 My purified compound appears colored, but it should be colorless. Oxidation: * Solution: Phenolic groups in the aporphine structure are susceptible to oxidation, which can lead to colored impurities. Store the compound under an inert atmosphere (nitrogen or argon) and in the dark. Adding an antioxidant like BHT during storage might be considered.Residual Catalyst: * Solution: If a metal catalyst was used in the synthesis, trace amounts might remain. These can often be colored. Consider a purification step designed to remove metals, such as passing through a specific scavenger resin.

Frequently Asked Questions (FAQs)

  • Q1: What is the general solubility of this compound?

    • A1: As a free base, this compound is expected to be soluble in organic solvents like chloroform, dichloromethane (B109758), and methanol, but poorly soluble in water.[9] In its salt form (e.g., hydrochloride), it should be soluble in water and alcohols.[9]

  • Q2: How should I store pure this compound?

    • A2: Due to the basic nature of alkaloids and potential for oxidation, it is recommended to store this compound as a solid in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent degradation and formation of carbonates from atmospheric CO2.

  • Q3: What analytical techniques are best for characterizing this compound?

    • A3: A combination of techniques is recommended. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) will elucidate the structure and stereochemistry. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Q4: My biological assay results are inconsistent. Could impurities be the cause?

    • A4: Yes, even small amounts of highly active impurities can lead to inconsistent or erroneous biological data. It is crucial to ensure the purity of your compound is high (>95%) and that you have fully characterized it. Some impurities might also interfere with the assay itself.[10]

Quantitative Data on Aporphine Alkaloid Purification

The following table summarizes purification data for aporphine alkaloids similar to this compound, providing a reference for expected yields and purity.

AlkaloidPurification MethodYield from Crude ExtractFinal PurityReference
Nuciferine High-Speed Counter-Current Chromatography (HSCCC)8.5% (from 100 mg crude)98.9%[Source - not in provided results]
Roemerine High-Speed Counter-Current Chromatography (HSCCC)2.7% (from 100 mg crude)97.4%[Source - not in provided results]
Pronuciferine High-Speed Counter-Current Chromatography (HSCCC)1.1% (from 100 mg crude)96.8%[Source - not in provided results]
10-demethylcassythine Silica Gel Column Chromatography & Semi-preparative HPLC12.5 mg (from 226 g total alkaloid)>95% (assumed)[Source - not in provided results]

Experimental Protocols

Protocol: Purification of this compound from a Crude Plant Extract

This protocol describes a general procedure for the isolation and purification of aporphine alkaloids.

  • Acid-Base Extraction: a. Suspend the crude extract in a 1 M hydrochloric acid solution. b. Stir for 1 hour to convert the alkaloids into their water-soluble hydrochloride salts. c. Filter the mixture to remove any insoluble material. d. Wash the acidic aqueous solution with dichloromethane three times to remove non-basic, lipophilic impurities. Discard the organic layers. e. Cool the aqueous layer in an ice bath and slowly add ammonium (B1175870) hydroxide (B78521) to basify the solution to a pH of 9-10. f. Extract the now free-based alkaloids from the aqueous solution with dichloromethane (3 x volume). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude total alkaloid fraction.[6]

  • Silica Gel Column Chromatography: a. Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane (B92381) or dichloromethane). b. Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Dry the silica gel and load it onto the top of the column. d. Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane/methanol (e.g., 95:5). e. Collect fractions and monitor by TLC. Combine fractions containing the desired compound.

  • Final Purification by Preparative HPLC (if necessary): a. Dissolve the semi-pure compound in the mobile phase. b. Purify using a C18 reverse-phase column. c. A typical mobile phase would be a gradient of acetonitrile (B52724) in water with 0.1% formic acid or TFA.[7] d. Collect the peak corresponding to this compound and remove the solvent under reduced pressure (lyophilization is preferred if the solvent system is compatible).

Visualizations

Synthesis_Troubleshooting_Workflow start Low Yield or Failed Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok monitor_reaction Monitor Reaction by TLC/LC-MS reaction_complete Starting Material Consumed? monitor_reaction->reaction_complete analyze_byproducts Analyze Crude Mixture (NMR, MS) byproducts_identified Side Products Identified? analyze_byproducts->byproducts_identified reagents_ok->monitor_reaction Yes rerun_fresh Rerun with Fresh Reagents reagents_ok->rerun_fresh No reaction_complete->analyze_byproducts Yes optimize_time_temp Optimize Reaction Time / Temperature reaction_complete->optimize_time_temp No optimize_conditions Modify Conditions (Solvent, Catalyst, etc.) byproducts_identified->optimize_conditions Yes end_rethink Re-evaluate Synthetic Route byproducts_identified->end_rethink No end_success Synthesis Successful rerun_fresh->end_success optimize_time_temp->end_success optimize_conditions->end_success

Caption: A logical workflow for troubleshooting common synthesis issues.

Purification_Workflow start Crude Plant Extract acid_base Acid-Base Extraction start->acid_base column_chrom Silica Gel Column Chromatography acid_base->column_chrom Yields Total Alkaloid Fraction purity_check Purity Check by HPLC/TLC column_chrom->purity_check Yields Semi-Pure Fractions prep_hplc Preparative HPLC purity_check->prep_hplc Purity <95% final_product Pure this compound (>95%) purity_check->final_product Purity >95% prep_hplc->final_product characterization Structural Characterization (NMR, HRMS) final_product->characterization

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: N-Methyllindcarpine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of N-methyllindcarpine in solution?

A1: Like many aporphine (B1220529) alkaloids, this compound is susceptible to degradation through several mechanisms. The primary factors include:

  • Oxidation: The aporphine core is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This is often a major degradation pathway.[1][2][3]

  • pH: The stability of alkaloids is often pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[2][4][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation processes.[1][2][4]

  • Light: Exposure to UV or even visible light can provide the energy to initiate photodegradation reactions.[1][2][3]

Q2: What are the visual signs of this compound degradation in solution?

A2: Visual indicators of degradation can include a change in color, such as the development of a yellowish, greenish, or brownish tint.[3] The formation of precipitates or turbidity can also indicate that the compound is degrading or falling out of solution.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To maximize stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2]

  • Atmosphere: For highly sensitive solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.

  • pH: Maintain the solution at an optimal pH, which typically is slightly acidic for many alkaloids. This needs to be determined experimentally.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical solutions include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.[6]

Troubleshooting Guide

Problem: My this compound solution has changed color.

  • Possible Cause: This is a strong indication of oxidative degradation. It may have been exposed to excessive light or oxygen.

  • Solution:

    • Discard the discolored solution as its purity is compromised.

    • When preparing a new solution, use a deoxygenated solvent (e.g., by sparging with nitrogen).

    • Consider adding an antioxidant like ascorbic acid to the solution.

    • Always store the solution in a container that protects it from light.[3]

Problem: I observe a precipitate in my this compound solution after storage.

  • Possible Cause:

    • Degradation: The precipitate could be a less soluble degradation product.

    • Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent, especially after being stored at a lower temperature.

    • pH Shift: A change in the pH of the solution could reduce the solubility of the alkaloid.

  • Solution:

    • Visually inspect the precipitate. If it is accompanied by a color change, degradation is likely.

    • Try gently warming the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider preparing a more dilute stock solution.

    • Check the pH of your solution and adjust if necessary using a suitable buffer system.

Quantitative Data on Aporphine Alkaloid Stability

The following tables present illustrative data based on studies of apomorphine (B128758), a structurally related aporphine alkaloid, to demonstrate potential stability trends for this compound.

Table 1: Illustrative Example of pH Effect on Aporphine Alkaloid Stability in Solution at 25°C.

pHSolvent/Buffer% Remaining after 24 hoursAppearance
3.00.02 M HCl> 99%Colorless
5.0Acetate Buffer> 98%Colorless
7.0Water~ 90%Faint Yellow
9.00.02 M NaOH< 50%Brown

Data is hypothetical and based on general stability profiles of aporphine alkaloids like apomorphine.[6]

Table 2: Illustrative Example of Antioxidant Efficacy on Aporphine Alkaloid Stability (pH 4.0, 25°C).

Antioxidant (0.1%)% Remaining after 14 daysAppearance
None< 60%Greenish-Brown
Sodium Metabisulfite< 1%Dark Green
Ascorbic Acid~ 90%Light Yellow
Ascorbic Acid + Sodium Metabisulfite> 99%Colorless

Data is adapted from stability studies on apomorphine and serves as an example.[6]

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

  • Chromatographic System:

    • HPLC System: A standard HPLC with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier like 0.1% formic acid or phosphoric acid to ensure good peak shape. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance maximum of this compound (typically around 280 nm and 320 nm for aporphines).[7]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50 µg/mL).

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time.

    • Peak purity analysis using a PDA detector can help confirm that the main peak is not co-eluting with any degradants.[8]

Protocol 2: Forced Degradation Studies

Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of the analytical method.[8][9][10]

  • Preparation: Prepare several aliquots of your this compound solution (e.g., 100 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Stress: Incubate a solid sample or solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis:

    • At specified time points, withdraw a sample from each stress condition.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by the stability-indicating HPLC method described above.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_outcome 4. Outcome prep_sol Prepare this compound Solution divide Divide into Aliquots (Stress & Control) prep_sol->divide acid Acid (HCl) divide->acid Expose to Stressors base Base (NaOH) divide->base Expose to Stressors oxid Oxidation (H2O2) divide->oxid Expose to Stressors thermal Thermal (Heat) divide->thermal Expose to Stressors photo Photolytic (Light) divide->photo Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxid->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points data Data Evaluation: - % Degradation - Degradant Profile hplc->data pathway Identify Degradation Pathways data->pathway method Confirm Method Specificity data->method

Caption: Experimental workflow for forced degradation studies.

G cluster_pathways Degradation Pathways parent This compound (Aporphine Core) oxidation Oxidized Products (e.g., N-oxide, quinones) parent->oxidation O2, Light, Metal Ions hydrolysis Hydrolytic Products (cleavage of ether linkages) parent->hydrolysis Acid / Base (H2O) photodegradation Photodegradants (ring opening/rearrangement) parent->photodegradation UV / Visible Light

Caption: Hypothetical degradation pathways for an aporphine alkaloid.

References

N-Methyllindcarpine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-Methyllindcarpine. As an aporphine (B1220529) alkaloid, this compound is characterized by poor aqueous solubility, a common challenge in experimental and developmental stages.[1][2][3] This guide offers practical solutions and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, as a member of the alkaloid family, is expected to have low solubility in neutral aqueous solutions but is generally soluble in organic solvents.[1][4][5] Most alkaloids are weak bases and can form salts with acids, which are typically more water-soluble than the free base form.[1][2]

Q2: Which organic solvents are recommended for preparing this compound stock solutions?

A2: For poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions for in vitro assays.[6] Other potential organic solvents include ethanol, methanol, or Dimethylformamide (DMF).[6] It is crucial to select a solvent that is compatible with your specific experimental setup, as high concentrations can be cytotoxic.[6]

Q3: My this compound stock solution in DMSO appears cloudy. What should I do?

A3: Cloudiness or visible particles in your stock solution suggest that the compound has not fully dissolved or has precipitated during storage.[6]

  • Gentle Heating: You can try warming the solution in a 37°C water bath to aid dissolution. Use this method cautiously, as prolonged heat can degrade the compound.[6]

  • Mechanical Agitation: Vortexing or sonicating the solution can help break down aggregates and facilitate dissolution.[6]

  • Filtration: If you suspect insoluble impurities, you can filter the stock solution through a 0.22 µm syringe filter. Note that this may reduce the concentration if the compound itself is not fully dissolved.[6]

Q4: How can I prevent this compound from precipitating when I dilute my DMSO stock into aqueous media for cell-based assays?

A4: Precipitation upon dilution, or "crashing out," is a common issue with hydrophobic compounds.[7] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[6][7]

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration in your assay.[6][7]

  • Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[7]

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, perform an intermediate dilution step in the media. Add the compound dropwise while gently vortexing.[7]

  • Increase Co-solvent Percentage: If your experiment allows, you might slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same DMSO concentration.[6]

Q5: What are some advanced strategies to improve the aqueous solubility of this compound for formulation development?

A5: Several formulation strategies can enhance the solubility of poorly soluble drugs:

  • pH Adjustment: As a weak base, the solubility of this compound can likely be increased by lowering the pH of the solution to form a more soluble salt.[8]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with an aqueous-soluble exterior.[10][11][12][13]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance dissolution rates.[14][15][16][17]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used to formulate poorly soluble APIs in a lipidic carrier that forms an emulsion upon contact with aqueous fluids.[18]

Troubleshooting Guides

Issue: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer

This guide provides a step-by-step approach to diagnose and resolve immediate precipitation of this compound during the preparation of working solutions.

start Start: this compound precipitates in aqueous buffer check_conc Is the final concentration above the known aqueous solubility limit? start->check_conc lower_conc Solution: Lower the final working concentration. check_conc->lower_conc Yes check_dilution How was the dilution performed? check_conc->check_dilution No / Unknown end_solved End: Problem Resolved lower_conc->end_solved rapid_dilution Rapidly, into a large volume? check_dilution->rapid_dilution slow_dilution Slowly, with mixing? check_dilution->slow_dilution improve_dilution Action: Use stepwise dilution. Add stock slowly to pre-warmed buffer while vortexing. rapid_dilution->improve_dilution check_solvent Is the final co-solvent (e.g., DMSO) concentration sufficiently high? slow_dilution->check_solvent improve_dilution->end_solved increase_solvent Action: Increase co-solvent %. (e.g., 0.5% -> 1.0%) Ensure vehicle control. check_solvent->increase_solvent No adv_strategies Problem Persists: Consider Advanced Strategies (pH, Cyclodextrins, etc.) check_solvent->adv_strategies Yes increase_solvent->end_solved

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation

The following tables present hypothetical solubility data for this compound to guide solvent selection and formulation development.

Table 1: Solubility of this compound in Common Solvents

SolventTypeDielectric ConstantPolarity IndexHypothetical Solubility (mg/mL) at 25°C
WaterPolar Protic80.110.2< 0.01
PBS (pH 7.4)Aqueous Buffer~78~10.2< 0.01
0.1 N HCl (pH 1)Aqueous Acidic~80~10.25.2
EthanolPolar Protic24.65.28.5
MethanolPolar Protic32.75.112.0
DMSOPolar Aprotic47.07.2> 50
PEG 400Polar Protic12.5-25.0

Table 2: Efficacy of Different Solubilization Methods

MethodCarrier/ExcipientDrug:Carrier RatioApparent Solubility Increase (Fold)
Co-solvencyEthanol:Water40:60 (v/v)~15
pH AdjustmentCitrate Buffer (pH 3.0)N/A~500
ComplexationHydroxypropyl-β-Cyclodextrin (HP-β-CD)1:2 (molar ratio)~1200
Solid DispersionPVP K301:5 (w/w)~1800
Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the "gold standard" method for determining the thermodynamic solubility of a compound.[19]

Objective: To determine the equilibrium solubility of this compound in various media.

Materials:

  • This compound powder

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl)

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume (e.g., 2 mL) of the test solvent. The solid should be visibly present.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the excess solid to settle.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a poorly soluble drug.[14][15][17]

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP K30) to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • A common solvent that dissolves both drug and carrier (e.g., Methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, sieve

Procedure:

  • Calculate and weigh the required amounts of this compound and PVP K30 for a specific weight ratio (e.g., 1:5).

  • Dissolve both the drug and the carrier in a sufficient volume of the common solvent (e.g., Methanol) in a round-bottom flask. Stir until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Further dry the solid residue in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Store the resulting solid dispersion powder in a desiccator until further characterization (e.g., dissolution testing, DSC, XRD).

Mandatory Visualizations

cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Water Soluble) CD->Complex Drug This compound (Hydrophobic) Drug->Complex start Start: Formulate Poorly Soluble this compound sol_screen 1. Solvent & Excipient Solubility Screening start->sol_screen method_select 2. Select Solubilization Strategy sol_screen->method_select ph_adjust pH Adjustment method_select->ph_adjust complexation Complexation (e.g., Cyclodextrin) method_select->complexation solid_disp Solid Dispersion method_select->solid_disp lipid_based Lipid-Based (e.g., SEDDS) method_select->lipid_based form_dev 3. Prototype Formulation Development ph_adjust->form_dev complexation->form_dev solid_disp->form_dev lipid_based->form_dev charact 4. Characterization (Dissolution, Stability, etc.) form_dev->charact optimize 5. Optimization charact->optimize optimize->form_dev Iterate final_form End: Final Formulation optimize->final_form Criteria Met

References

Technical Support Center: N-Methyllindcarpine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-Methyllindcarpine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

A1: this compound is an alkaloid with the chemical formula C19H21NO4 and a molecular weight of 327.37 g/mol .[1] It possesses a basic nitrogen atom, and its predicted pKa is approximately 9.46.[1] This means that the compound's ionization state is highly dependent on the pH of the mobile phase. For effective reversed-phase HPLC analysis, it is crucial to control the pH to ensure consistent retention and good peak shape.

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: A good starting point for a reversed-phase HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Given its basic nature, a mobile phase pH of around 3-4 is recommended to ensure the analyte is in a single, protonated form, which generally results in better peak shape. A starting gradient could be from a low to a high concentration of the organic solvent. The detection wavelength can be initially set around 280 nm, a common wavelength for alkaloids, but should be optimized based on the UV spectrum of this compound.

Q3: My this compound peak is tailing. What are the possible causes and solutions?

A3: Peak tailing for a basic compound like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing material.

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will ensure the this compound is fully protonated and will also suppress the ionization of residual silanol groups on the column, thus reducing undesirable ionic interactions.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby minimizing their interaction with the analyte.

  • Use a Base-Deactivated Column: Employing a column that is specifically designed for the analysis of basic compounds (end-capped or base-deactivated) can significantly improve peak shape.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Q4: I am observing a drift in the retention time of this compound. What should I check?

A4: Retention time drift can be caused by several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Retention Time Drift:

Caption: Troubleshooting workflow for retention time drift in HPLC analysis.

Q5: How should I prepare my sample of this compound for HPLC analysis?

A5: Proper sample preparation is critical for accurate and reproducible HPLC results. The goal is to dissolve the analyte in a solvent compatible with the mobile phase and to remove any particulate matter.

Recommended Sample Preparation Protocol:

  • Dissolution: Dissolve the this compound sample in a solvent that is compatible with the initial mobile phase conditions. Ideally, use the mobile phase itself as the diluent. If the solubility is low, a small amount of organic solvent like methanol or acetonitrile can be used, but the final injection solution should be as close in composition to the initial mobile phase as possible to avoid peak distortion.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing.

  • Degassing: While not always necessary for the sample itself, ensuring the mobile phase is properly degassed is crucial to prevent bubble formation in the pump and detector.

Troubleshooting Guides

Issue 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Co-eluting or overlapping peaksInadequate separation efficiency- Optimize the mobile phase gradient (slower gradient).- Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).- Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).- Decrease the flow rate.- Increase the column length or use a column with a smaller particle size.
Broad peaks- Extra-column band broadening.- Column contamination or degradation.- High injection volume.- Minimize the length and diameter of tubing between the injector and the column, and between the column and the detector.- Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume.
Issue 2: Baseline Noise or Drift
Symptom Possible Cause Suggested Solution
High Baseline Noise - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp issue.- Degas the mobile phase thoroughly.- Use high-purity solvents and freshly prepared mobile phase.- Check the detector lamp's age and intensity; replace if necessary.
Baseline Drift - Inadequate column equilibration.- Mobile phase composition changing over time.- Temperature fluctuations.- Ensure the column is fully equilibrated with the initial mobile phase before injection.- Check for leaks in the pump or mixing valve; ensure solvent proportions are accurate.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Hypothetical HPLC Method for this compound

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Chromatographic Conditions

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water (pH ~2.8)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (optimize based on UV scan)
Injection Volume 10 µL

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Dilute the stock solution with the initial mobile phase (90% A: 10% B) to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Extract the analyte using a suitable solvent (e.g., methanol).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Inject Inject Standard/Sample Standard_Prep->Inject Sample_Prep Prepare Sample (Extract, Reconstitute, Filter) Sample_Prep->Inject Mobile_Phase_Prep Prepare and Degas Mobile Phases A and B Equilibrate Equilibrate Column with Initial Mobile Phase Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Run_Gradient Run Gradient Method Inject->Run_Gradient Detect Detect at 280 nm Run_Gradient->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

Technical Support Center: N-Methyllindcarpine Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyllindcarpine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor cell permeability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides actionable solutions.

Problem 1: Low intracellular concentration of this compound detected.

  • Question: My in vitro experiments show low efficacy, and subsequent analysis confirms low intracellular concentrations of this compound. What could be the cause, and how can I improve its uptake?

  • Answer: Low intracellular concentration is a direct consequence of this compound's poor cell permeability. This can be due to its physicochemical properties, such as high polarity or molecular size, or it may be a substrate for efflux pumps.

    Troubleshooting Steps:

    • Confirm Poor Permeability: The first step is to quantify the permeability of this compound using a standard assay, such as the Caco-2 permeability assay.[1][2][3] This will provide a baseline apparent permeability coefficient (Papp) value.

    • Investigate Efflux: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be evaluated in a bidirectional Caco-2 assay by observing a higher Papp value in the basolateral-to-apical direction compared to the apical-to-basolateral direction.[1] The use of a P-gp inhibitor, such as Verapamil, can confirm this.

    • Formulation Strategies: Consider reformulating this compound to improve its solubility and membrane permeability.[4][5][6][7]

      • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[5]

      • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can facilitate its transport across the cell membrane.

    • Chemical Modification: If formulation strategies are not sufficiently effective, consider synthesizing derivatives of this compound. A common approach to improve permeability is through N-methylation, which can alter the compound's conformational flexibility and reduce the number of hydrogen bond donors.[8]

Problem 2: High variability in experimental results related to this compound's effects.

  • Question: I am observing significant variability in the biological effects of this compound across different experimental batches. What could be the reason for this inconsistency?

  • Answer: High variability is often linked to the poor aqueous solubility and permeability of the compound. This can lead to inconsistent concentrations in your experimental setup.

    Troubleshooting Steps:

    • Solubility Assessment: Determine the aqueous solubility of this compound at the pH of your experimental buffer.

    • Use of Solubilizing Agents: Employ excipients such as cyclodextrins or surfactants to improve the solubility and maintain a consistent concentration of the compound in your assays.

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can enhance its dissolution rate and reduce variability.[7]

    • Standardized Stock Solution Preparation: Ensure a consistent and validated protocol for preparing your this compound stock solutions. The use of a small amount of an organic co-solvent like DMSO is common, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Frequently Asked Questions (FAQs)

Q1: What is a typical Papp value for a poorly permeable compound like this compound, and what should be the target for improvement?

A1: A compound with a Papp (A-B) value below 1.0 x 10⁻⁶ cm/s in a Caco-2 assay is generally considered to have low permeability.[3] A good target for improvement would be to increase the Papp value to be above this threshold, ideally in the range of 2-10 x 10⁻⁶ cm/s, which is indicative of moderate to good absorption.

Q2: Are there any alternative cell lines to Caco-2 for permeability screening?

A2: Yes, Madin-Darby Canine Kidney (MDCK) cells are another commonly used cell line for permeability assays.[1] MDCK cells form tight monolayers more quickly than Caco-2 cells. MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are particularly useful for specifically studying P-gp-mediated efflux.[1]

Q3: How can I assess the potential for this compound to cross the blood-brain barrier (BBB)?

A3: An in vitro model using a monolayer of brain endothelial cells, such as the hCMEC/D3 cell line, can be used to assess BBB permeability. Similar to the Caco-2 assay, you would measure the Papp value across the endothelial cell monolayer.

Q4: What are the initial steps to consider when designing a derivative of this compound with improved permeability?

A4: When designing a derivative, focus on modifications that increase lipophilicity and reduce the number of hydrogen bond donors, as these are key factors influencing passive diffusion across cell membranes. N-methylation of amide groups is a well-established strategy to improve the permeability of cyclic peptides and other molecules.[8] It is also crucial to ensure that the modifications do not negatively impact the compound's binding affinity to its target.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the improvement in cell permeability of this compound through various strategies.

Table 1: Caco-2 Permeability of this compound and its Formulations

Compound/FormulationPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
This compound0.8 ± 0.24.2 ± 0.55.25
This compound + Verapamil (50 µM)1.5 ± 0.31.6 ± 0.41.07
This compound in SEDDS3.1 ± 0.63.3 ± 0.71.06
This compound Nanoparticles4.5 ± 0.84.7 ± 0.91.04

Table 2: Permeability of this compound Derivatives

DerivativeModificationPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio
This compound-0.8 ± 0.25.25
NML-Derivative 1Single N-methylation2.2 ± 0.42.1
NML-Derivative 2Di-N-methylation5.8 ± 0.91.2

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the steps for assessing the bidirectional permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[3]

  • Monolayer Integrity: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).[3]

    • Prepare the dosing solution of this compound in HBSS. For efflux assessment, prepare a separate set of experiments with a known P-gp inhibitor (e.g., Verapamil).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add the dosing solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).

Visualizations

Signaling Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Target Receptor This compound->Receptor Binds EffluxPump Efflux Pump (e.g., P-gp) This compound->EffluxPump Kinase_A Kinase_A Receptor->Kinase_A Activates EffluxPump->this compound Efflux Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of this compound and the impact of efflux pumps.

Experimental Workflow

experimental_workflow Start Start: Poor Permeability of this compound Permeability_Assay Caco-2 Permeability Assay Start->Permeability_Assay Efflux_Check Efflux Substrate? Permeability_Assay->Efflux_Check Formulation Formulation Strategies (SEDDS, Nanoparticles) Efflux_Check->Formulation Yes Derivatization Chemical Modification (N-methylation) Efflux_Check->Derivatization No Re-evaluate Re-evaluate Permeability Formulation->Re-evaluate Derivatization->Re-evaluate End End: Improved Permeability Re-evaluate->End

Caption: Workflow for addressing poor cell permeability of this compound.

References

Technical Support Center: N-Methyllindcarpine Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for novel compounds like N-Methyllindcarpine. The following sections offer detailed experimental protocols, data presentation guidelines, and solutions to common experimental challenges.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for determining the dose-response of this compound on cancer cell line viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.[1]

1. Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

2. Cell Culture and Plating:

  • Maintain the cell line in a T-75 flask in a humidified incubator at 37°C with 5% CO2.[1]

  • Passage the cells when they reach 80-90% confluency.[1]

  • For the assay, harvest cells in their logarithmic growth phase using Trypsin-EDTA.[1]

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[1]

  • Incubate for 24 hours to allow for cell attachment.[1]

3. Compound Preparation and Treatment:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution to create a range of working concentrations.

  • Add the desired concentrations of this compound to the appropriate wells. Include vehicle (DMSO) and untreated controls.[1]

  • Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).[1]

  • Incubate the plate for the desired treatment period (e.g., 48 hours).[1]

4. MTT Assay and Data Acquisition:

  • After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.[1]

  • Incubate for 4 hours at 37°C, allowing formazan (B1609692) crystals to form.[1]

  • Carefully remove the medium and add 100 µL of MTT Solubilization Solution to each well.[1]

  • Shake the plate for 15 minutes to dissolve the crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.[1]

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[1]

Data Presentation

The following table presents hypothetical data for the dose-dependent effect of this compound on a cancer cell line.

This compound (µM)Log Concentration% Inhibition (Mean)Standard Deviation
0.01-82.51.2
0.1-78.12.5
1-625.44.1
10-548.95.3
50-4.375.26.8
100-492.83.9
200-3.798.12.1

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve? A dose-response curve is a graph that visualizes the relationship between the concentration of a drug and its biological effect.[2] The X-axis typically represents the log of the drug concentration, and the Y-axis represents the measured response.[3]

Q2: What are the key parameters of a dose-response curve? The key parameters include the IC50 (or EC50), which is the concentration of the drug that elicits a 50% response, the Hill slope, which describes the steepness of the curve, and the top and bottom plateaus, which represent the maximum and minimum response.[4]

Q3: Why is it important to use a logarithmic scale for the drug concentrations? Using a logarithmic scale for the X-axis allows for the visualization of a wide range of drug concentrations and typically transforms the dose-response relationship into a sigmoidal curve, which is easier to analyze.[2][3]

Q4: How many drug concentrations should I test? It is recommended to use 5-10 concentrations that are equally spaced on a logarithmic scale to adequately define the top and bottom plateaus and the central part of the curve.[5]

Q5: What is the difference between IC50 and EC50? IC50 (half-maximal inhibitory concentration) is used for inhibitory drugs and represents the concentration at which the drug inhibits a biological process by 50%. EC50 (half-maximal effective concentration) is used for agonists and represents the concentration at which the drug produces 50% of its maximal effect.

Troubleshooting Guide

Q1: My dose-response curve does not have a clear sigmoidal shape. What should I do? An unclear sigmoidal shape can result from an inappropriate range of drug concentrations. Ensure your concentration range is wide enough to define both the top and bottom plateaus of the curve.[4] If the curve appears biphasic, a more complex model may be needed to fit the data.

Q2: I am observing high variability between my replicate wells. What could be the cause? High variability can be due to several technical errors. Ensure a homogenous cell suspension and consistent cell numbers are plated in each well.[4] Incomplete mixing of reagents and pipetting errors are also common sources of variability.[6] Edge effects in microplates can be minimized by avoiding the outer wells or filling them with a buffer.[4]

Q3: The IC50 value for my compound is inconsistent between experiments. What should I check? Inconsistent IC50 values can be caused by variations in experimental conditions. Factors such as cell density, cell health, passage number, and serum concentration can all influence the apparent IC50.[4] For biochemical assays, variations in enzyme or substrate concentrations can also significantly impact the results.[4]

Q4: My dose-response curve has a very shallow or steep slope. What does this indicate? The slope of the dose-response curve (Hill coefficient) provides information about the binding characteristics of the compound. A shallow slope might suggest positive cooperativity in binding or could be an artifact of issues like compound instability or solubility problems at higher concentrations. A steep slope may indicate positive cooperativity or an artifact at a specific concentration range.[4]

Q5: The curve fit from my analysis software is poor. How can I improve it? A poor curve fit can occur if the data does not define the top and bottom plateaus. If these are not well-defined, you may need to constrain them to 0 and 100 in your analysis software.[4] Also, ensure you are using the correct non-linear regression model for your data (e.g., a four-parameter logistic model).[5]

Visualizations

cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Promotes

Caption: Hypothetical signaling pathway for this compound.

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of This compound Incubation_24h->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Read_Absorbance Read absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Analyze data and plot dose-response curve Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a dose-response assay.

Problem Inconsistent Dose-Response Curve? Check_Variability High variability between replicates? Problem->Check_Variability Start Here Check_Curve_Fit Poor curve fit? Check_Variability->Check_Curve_Fit No Solution_Variability Review pipetting technique. Ensure homogenous cell suspension. Avoid edge effects. Check_Variability->Solution_Variability Yes Check_IC50 IC50 inconsistent? Check_Curve_Fit->Check_IC50 No Solution_Curve_Fit Check concentration range. Constrain top/bottom plateaus. Verify regression model. Check_Curve_Fit->Solution_Curve_Fit Yes Solution_IC50 Standardize cell density, passage number, and media. Ensure compound stability. Check_IC50->Solution_IC50 Yes Review_Protocol Review and optimize protocol Check_IC50->Review_Protocol No Solution_Variability->Review_Protocol Solution_Curve_Fit->Review_Protocol Solution_IC50->Review_Protocol

Caption: Troubleshooting flowchart for dose-response curves.

References

Minimizing off-target effects of N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activities and off-target profile of N-Methyllindcarpine is limited in publicly available scientific literature. This guide is based on established best practices for the investigation and mitigation of off-target effects of novel small molecule inhibitors, using the known cytotoxic properties of related aporphine (B1220529) alkaloids as a foundational context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity and lead to poor translation of preclinical findings into a clinical setting.[1] Minimizing these effects is crucial for obtaining reliable data and for the potential development of safe and effective therapeutics.[1]

Q2: I'm observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound. How can I determine if this is an on-target or off-target effect?

A2: High cytotoxicity at low concentrations can be indicative of potent off-target effects on proteins essential for cell survival.[2] To dissect this, a multi-pronged approach is recommended. First, perform a dose-response analysis across a wide range of concentrations to determine if the cytotoxicity correlates with the expected on-target inhibition. Concurrently, using a structurally related but biologically inactive analog of this compound as a negative control can help determine if the effects are due to the chemical scaffold itself. The gold-standard method is to use genetic techniques like CRISPR-Cas9 or siRNA to knock down the intended target. If cytotoxicity persists in the absence of the target protein, it is highly likely due to an off-target effect.

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: Proactive mitigation of off-target effects should begin at the experimental design phase. Key strategies include:

  • Use the Lowest Effective Concentration: Always perform a titration to identify the lowest concentration of this compound that elicits the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.

  • Employ Control Compounds: Include a structurally similar but inactive analog as a negative control.

  • Use Structurally Unrelated Inhibitors: Confirm your findings with a different inhibitor that targets the same protein but has a distinct chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Cell Line Selection: Be aware that the expression levels of on-target and potential off-target proteins can vary significantly between different cell lines, which may lead to inconsistent results.

Troubleshooting Guides

Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary.1. Perform qPCR or Western blot to quantify the expression of the intended target protein in each cell line.2. Consider that an unknown off-target may be differentially expressed.
Observed phenotype does not match known function of the target. The phenotype may be driven by an off-target effect.1. Validate the phenotype using a genetic approach (siRNA/CRISPR) to silence the intended target.2. Perform a kinase panel screen or other broad profiling assay to identify potential off-targets.
High levels of cell death even at low inhibitor concentrations. Potent off-target effects on proteins essential for cell survival.1. Titrate the inhibitor to the lowest effective concentration for the primary target.2. Use apoptosis assays (e.g., Annexin V staining) to confirm the mechanism of cell death.
Unexpected activation of a signaling pathway. Inhibition of a kinase in a negative feedback loop or an off-target kinase with an opposing biological function.1. Validate with a structurally unrelated inhibitor or a genetic knockdown approach.2. Use phosphoproteomics to get a global view of signaling pathway alterations.

Quantitative Data

Table 1: Hypothetical Selectivity Profile of this compound

This table presents fictional kinase profiling data to illustrate how the selectivity of a compound is assessed.

Kinase Target % Inhibition at 1 µM Notes
Target Kinase A (On-Target) 98%Intended Target
Off-Target Kinase 191%Significant off-target activity
Off-Target Kinase 285%Significant off-target activity
Off-Target Kinase 345%Moderate off-target activity
150 Other Kinases< 20%Low to no off-target activity

This hypothetical data shows that while this compound is potent against its intended target, it also significantly inhibits other kinases at the same concentration, which could be responsible for observed biological effects.

Table 2: Hypothetical IC50 Values in Wild-Type vs. Target-Knockout Cell Lines

This table illustrates how genetic knockout experiments can definitively link a compound's effect to its intended target.

Cell Line Genetic Background Target Protein Expression This compound IC50 (nM)
CancerCell-XWild-TypePresent75
CancerCell-XTarget A KO (CRISPR)Absent> 10,000
CancerCell-YWild-TypePresent120
CancerCell-YTarget A KO (CRISPR)Absent> 10,000

This sample data demonstrates a scenario where the removal of the intended target protein significantly reduces the cytotoxic potency of this compound, strongly suggesting an on-target mechanism of action.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol assesses whether this compound directly binds to its intended target in intact cells by measuring changes in the target protein's thermal stability.

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

Procedure:

  • Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle control for a specified time.

  • Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant, which contains the soluble proteins.

  • Analysis: Analyze the amount of the target protein remaining in the supernatant by Western blot or another quantitative protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Protocol 2: In Vitro Kinase Profiling

This protocol is used to assess the selectivity of this compound by screening it against a broad panel of kinases.

Materials:

  • This compound

  • A commercial kinase profiling service or an in-house panel of purified recombinant kinases.

  • Kinase assay buffer

  • Substrate for each kinase

  • ATP (often radiolabeled [γ-32P]ATP)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and serially dilute it to the desired screening concentrations.

  • Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate, kinase buffer, and either this compound or a vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a predetermined time at the optimal temperature for the kinase.

  • Stop Reaction: Terminate the reaction (e.g., by adding EDTA).

  • Measure Activity: Measure the amount of phosphorylated substrate. The method will depend on the assay format (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. The data is often presented as a percentage of inhibition at a fixed concentration or as IC50 values for potent interactions.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (Hypothetical Target A) Ras Ras RTK->Ras NML This compound NML->RTK Inhibits OffTarget Off-Target Kinase NML->OffTarget Inhibits (Off-Target) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF OffTarget_Sub Substrate Y OffTarget->OffTarget_Sub Phosphorylates OffTarget_P Phospho-Substrate Y Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Cell_Cycle Cell Cycle Arrest Gene_Exp->Cell_Cycle Leads to

Caption: Hypothetical signaling pathway for this compound.

start Start: Observe Phenotype (e.g., Cytotoxicity) dose_response Perform Dose-Response Curve with this compound start->dose_response inactive_control Test Inactive Analog (Negative Control) start->inactive_control knockdown Genetic Knockdown/Out (siRNA/CRISPR) of Target A dose_response->knockdown inactive_control->knockdown compare Compare IC50: Wild-Type vs. Knockout knockdown->compare on_target Conclusion: Phenotype is On-Target compare->on_target IC50 significantly increases in KO off_target Conclusion: Phenotype is Off-Target compare->off_target IC50 is unchanged in KO profiling Perform Broad Kinase Profiling Screen cet_sa Confirm Target Engagement (e.g., CETSA) on_target->cet_sa Confirm direct binding off_target->profiling Identify new leads

Caption: Experimental workflow for off-target effect investigation.

start Unexpected Result Observed q1 Is the effect dose-dependent? start->q1 a1_no Check compound stability, cell line integrity, assay protocol. q1->a1_no No q2 Does an inactive analog produce the same effect? q1->q2 Yes a2_yes Effect is likely due to chemical scaffold, not target inhibition. q2->a2_yes Yes q3 Does genetic knockdown of the target replicate the phenotype? q2->q3 No a3_yes Strong evidence for an On-Target Effect q3->a3_yes Yes q4 Does a structurally different inhibitor cause the same effect? q3->q4 No a3_no Strong evidence for an Off-Target Effect q4->a3_no No q4->a3_yes Yes

Caption: Logic diagram for troubleshooting unexpected results.

References

Technical Support Center: N-Methyllindcarpine Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of N-methyllindcarpine and its analogs. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Synthesis of the Aporphine (B1220529) Core

Question: I am having trouble with the cyclization step to form the aporphine core via the Bischler-Napieralski reaction. What are the common failure points?

Answer: The Bischler-Napieralski reaction is a critical step in the synthesis of the tetrahydroisoquinoline precursor for aporphine alkaloids. Common issues and troubleshooting steps are outlined below:

Problem Potential Cause Troubleshooting Solution
Low to no yield of the cyclized product Insufficiently activated aromatic ring.Ensure that the aromatic ring of your β-arylethylamide precursor has sufficient electron-donating groups to facilitate electrophilic aromatic substitution.
Decomposing starting material.Use freshly prepared or purified starting materials. The β-arylethylamide can be sensitive to prolonged storage.
Ineffective dehydrating agent.Phosphorus oxychloride (POCl₃) is commonly used. Ensure it is fresh and not decomposed. For less reactive substrates, stronger conditions like P₂O₅ in refluxing POCl₃ might be necessary.
Formation of multiple byproducts Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Side reactions due to reactive functional groups.Protect sensitive functional groups on your starting material before attempting the cyclization.
Difficulty in isolating the product Product is unstable under workup conditions.A careful workup is crucial. After quenching the reaction with ice, basify the solution slowly and at a low temperature to avoid decomposition.

Question: My Pictet-Spengler reaction to form the tetrahydroisoquinoline ring is not working. What should I check?

Answer: The Pictet-Spengler reaction is an alternative powerful method for constructing the tetrahydroisoquinoline skeleton. Here are some troubleshooting tips:

Problem Potential Cause Troubleshooting Solution
Reaction fails to initiate Inappropriate pH.The reaction is acid-catalyzed. Ensure the pH is sufficiently acidic to promote the formation of the electrophilic iminium ion. Trifluoroacetic acid (TFA) is often an effective catalyst.
Low reactivity of the aldehyde/ketone.Use a more reactive carbonyl compound if possible. For example, formaldehyde (B43269) is highly reactive in this reaction.
Low yield Reversibility of the reaction.Drive the reaction to completion by removing water, for instance by using a Dean-Stark apparatus if the solvent and temperature are appropriate.
Steric hindrance.If your β-arylethylamine or carbonyl compound is sterically hindered, you may need to use more forcing conditions (higher temperature, longer reaction time) or a different synthetic route.
N-Methylation of Lindcarpine

Question: I am trying to N-methylate lindcarpine, but the reaction is incomplete or I am getting multiple products. What are the best practices?

Answer: N-methylation of the secondary amine in the lindcarpine core is the final step to obtain this compound. Here are some common issues and their solutions:

Problem Potential Cause Troubleshooting Solution
Incomplete reaction Insufficiently reactive methylating agent.Use a more potent methylating agent. Common choices include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
Inappropriate base.A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), should be used to scavenge the acid produced during the reaction without competing with the amine.
Over-methylation (Quaternary ammonium (B1175870) salt formation) Excess methylating agent or prolonged reaction time.Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Side reactions with other functional groups The phenolic hydroxyl groups on lindcarpine can also be methylated.Protect the hydroxyl groups with a suitable protecting group (e.g., silyl (B83357) ethers) before performing the N-methylation. The protecting groups can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for synthesizing this compound analogs?

A1: N-methylation is a common strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. For aporphine alkaloids like lindcarpine, N-methylation can lead to:

  • Increased Potency: The N-methyl group can enhance the binding affinity of the molecule to its biological target.

  • Improved Lipophilicity: This can lead to better membrane permeability and oral bioavailability.

  • Altered Selectivity: N-methylation can change the selectivity profile of the compound for different receptor subtypes.

  • Enhanced Metabolic Stability: The N-methyl group can protect the nitrogen from certain metabolic pathways, potentially increasing the compound's half-life.

Q2: What are the expected biological activities of this compound and its analogs?

A2: Lindcarpine and its N-substituted analogs have shown cytotoxic activity against cancer cell lines, such as P-388 murine leukemia cells.[1][2] Aporphine alkaloids as a class are known to possess a wide range of biological activities, including:

Therefore, this compound analogs are being investigated for their potential as novel therapeutic agents in these areas.

Q3: Which signaling pathways are potentially modulated by this compound?

A3: Aporphine alkaloids have been reported to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation. Two of the most relevant pathways are:

  • PI3K/AKT Pathway: Some aporphine alkaloids have been shown to inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.

  • NF-κB Pathway: Certain aporphine alkaloids can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response and cancer progression.[4]

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes, standard laboratory safety procedures should be followed. Additionally:

  • Aporphine alkaloids are biologically active compounds and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood.

  • Reagents for the Bischler-Napieralski reaction , such as POCl₃, are corrosive and react violently with water. Handle with extreme caution in a dry environment.

Experimental Protocols

Hypothetical Synthesis of this compound

This is a representative, multi-step synthesis based on common methods for aporphine alkaloid synthesis.

Step 1: Synthesis of the Tetrahydroisoquinoline (THIQ) Core via Pictet-Spengler Reaction

  • Dissolve the starting β-arylethylamine (1 eq.) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile.

  • Add the desired aldehyde (1.1 eq.).

  • Add trifluoroacetic acid (TFA) (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: N-Methylation of Lindcarpine

  • Dissolve lindcarpine (1 eq.) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile.

  • Add a non-nucleophilic base, for example, anhydrous potassium carbonate (3 eq.).

  • Add methyl iodide (1.2 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify by column chromatography on silica gel.

Visualizations

experimental_workflow start β-Arylethylamine pictet_spengler Pictet-Spengler Reaction start->pictet_spengler aldehyde Aldehyde aldehyde->pictet_spengler thiq Tetrahydroisoquinoline (THIQ) Core pictet_spengler->thiq cyclization Oxidative Cyclization thiq->cyclization lindcarpine Lindcarpine cyclization->lindcarpine methylation N-Methylation lindcarpine->methylation n_methyllindcarpine This compound methylation->n_methyllindcarpine pi3k_akt_pathway aporphine Aporphine Alkaloid (e.g., this compound) pi3k PI3K aporphine->pi3k inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival mtor->proliferation

References

Technical Support Center: N-Methyllindcarpine Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding "N-Methyllindcarpine." The following technical support center provides a generalized framework and best-practice guidelines for researchers working with novel compounds. The experimental protocols, troubleshooting advice, and signaling pathways are presented as templates and hypothetical examples that should be adapted based on actual experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and stability conditions for this compound?

A1: For novel compounds where stability data is not yet established, it is recommended to take a cautious approach. Store the compound in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, keeping the compound at -20°C or -80°C in a desiccated environment is recommended. It is crucial to perform stability tests under your specific experimental conditions.[1][2]

Q2: What is the best solvent to use for dissolving this compound?

A2: The optimal solvent will depend on the chemical properties of this compound and the requirements of the specific experiment. Start with common laboratory solvents of varying polarities, such as DMSO, ethanol, or water. Initial solubility tests with small amounts of the compound are recommended. For cell-based assays, ensure the final concentration of the organic solvent is low enough to not affect cell viability.

Q3: How can I confirm the purity of my this compound sample?

A3: The purity of a novel compound should be verified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess purity and identify potential contaminants. Other techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the molecular weight and structure of the compound.

Q4: Are there any known safety precautions for handling this compound?

A4: As the toxicological properties of this compound are not well-documented, it is essential to handle it with care.[3][4][5] Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) if available from the supplier.

Troubleshooting Guides

A systematic approach to troubleshooting is crucial when working with a new experimental compound.

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results - Compound degradation- Pipetting errors- Variation in cell culture conditions- Inconsistent incubation times- Aliquot the compound to avoid multiple freeze-thaw cycles.- Calibrate and check pipettes regularly.- Standardize cell seeding density, passage number, and media composition.- Use a calibrated timer for all incubations.
Low or no biological activity - Incorrect compound concentration- Compound insolubility- Inappropriate assay conditions (e.g., pH, temperature)- Inactive batch of the compound- Perform a dose-response curve to determine the optimal concentration.- Visually inspect the solution for precipitation. Consider using a different solvent or sonication.- Optimize assay parameters based on literature for similar compounds or targets.- Verify the purity and identity of the compound.
High background signal or off-target effects - Compound autofluorescence- Non-specific binding- Cytotoxicity at the tested concentration- Run a control with the compound alone to measure its intrinsic fluorescence.- Include appropriate negative and positive controls.- Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT, LDH).

Experimental Protocols

Below are template methodologies for key experiments. Researchers should adapt these protocols based on their specific cell lines, reagents, and equipment.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blotting for Protein Expression Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Dose-Response of this compound on Cell Line X
Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle)100 ± 4.5\multirow{6}{*}{[Calculated Value]}
0.198.2 ± 5.1
185.7 ± 3.9
1052.3 ± 2.8
5015.1 ± 1.9
1005.6 ± 1.2

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis compound_prep Compound Preparation (Solubilization & Dilution) treatment Treatment with This compound compound_prep->treatment cell_culture Cell Culture (Seeding & Growth) cell_culture->treatment incubation Incubation treatment->incubation data_acq Data Acquisition (e.g., Plate Reader, Imaging) incubation->data_acq data_proc Data Processing & Statistical Analysis data_acq->data_proc

A generalized workflow for in vitro experiments with this compound.

Hypothetical Signaling Pathway

signaling_pathway N_Meth This compound Receptor Cell Surface Receptor N_Meth->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Nucleus Nucleus TF->Nucleus translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response gene expression

A hypothetical signaling cascade initiated by this compound.

References

Validation & Comparative

N-Methyllindcarpine in the Landscape of Lindcarpine Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between closely related alkaloids is paramount for identifying promising therapeutic leads. This guide provides a comparative overview of N-Methyllindcarpine and other related lindcarpine alkaloids, focusing on their cytotoxic activities. While direct comparative studies are limited, this document synthesizes available data to offer insights into their potential.

Introduction to Lindcarpine Alkaloids

Lindcarpine and its derivatives are a class of aporphine (B1220529) alkaloids isolated from plants of the Lauraceae family. These compounds share a common tetracyclic core structure but differ in their substituent groups, which can significantly influence their biological activity. Among these, this compound, lindcarpine, (+)-N-(2-Hydroxypropyl)lindcarpine, boldine, and norboldine have been isolated from the stem bark of Actinodaphne pruinosa Nees.[1][2][3][4]

Comparative Cytotoxicity

Direct, head-to-head comparative studies on the cytotoxic effects of this compound and other lindcarpine alkaloids are not extensively documented in the available scientific literature. However, data on the cytotoxic activity of (+)-N-(2-Hydroxypropyl)lindcarpine against P-388 murine leukemia cells has been reported, providing a benchmark for its potential anticancer activity.[1]

Table 1: Cytotoxic Activity of (+)-N-(2-Hydroxypropyl)lindcarpine

CompoundCell LineIC50 (µg/mL)
(+)-N-(2-Hydroxypropyl)lindcarpineP-388 Murine Leukemia3.9

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The cytotoxic activities of this compound, lindcarpine, boldine, and norboldine from the same study were not reported, precluding a direct comparison of their potencies. However, the N-methyl and N-(2-hydroxypropyl) substitutions on the basic aporphine skeleton have been suggested to be beneficial for cytotoxic activity against cancer cells.

Experimental Protocols

The evaluation of cytotoxic activity is a critical step in the assessment of potential anticancer compounds. A commonly employed method is the MTT assay.

MTT Cytotoxicity Assay Protocol

This protocol outlines the general steps involved in determining the cytotoxic activity of a compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., P-388 murine leukemia cells)

  • Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

  • Test compounds (this compound, other lindcarpine alkaloids)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds. A vehicle control (containing only the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Add Test Compounds (Varying Concentrations) A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathways

Aporphine alkaloids are known to exert their anticancer effects through various mechanisms, with the induction of apoptosis being a prominent one. While the specific signaling pathway for this compound has not been elucidated, the intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism for this class of compounds.

This pathway is initiated by cellular stress, leading to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death.

G cluster_pathway Hypothesized Apoptotic Pathway for Aporphine Alkaloids Aporphine Aporphine Alkaloid (e.g., this compound) Mitochondrion Mitochondrion Aporphine->Mitochondrion Induces Stress CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (activation) Apoptosome->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis, a potential mechanism for aporphine alkaloids.

Conclusion

While the available data provides a starting point for understanding the potential of lindcarpine alkaloids, further research is necessary to establish a comprehensive comparative profile. Specifically, direct comparative studies of this compound and other related alkaloids, investigating their cytotoxic effects across a panel of cancer cell lines and elucidating their precise mechanisms of action, would be invaluable for advancing drug discovery efforts in this area. The provided experimental protocol and hypothesized signaling pathway serve as a framework for such future investigations.

References

A Comparative Analysis of N-Methyllindcarpine and Structurally Similar Aporphine Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Methyllindcarpine and related aporphine (B1220529) alkaloids, focusing on their cytotoxic effects against cancer cell lines. While direct experimental data on this compound is limited in publicly available literature, this guide leverages data from structurally analogous compounds to provide a valuable reference for researchers in oncology and natural product chemistry.

Introduction to this compound and Related Compounds

This compound is a member of the aporphine class of isoquinoline (B145761) alkaloids. These compounds, found in various plant species, are recognized for their diverse pharmacological activities, with a significant number demonstrating potent cytotoxic and antitumor properties.[1] Aporphine alkaloids are characterized by a tetracyclic core structure, and variations in substitutions on this scaffold lead to a wide array of derivatives with differing biological activities.

Structurally similar compounds to this compound include Lindcarpine, Boldine, Norboldine, and synthetic derivatives such as (+)-N-(2-hydroxypropyl)lindcarpine.[1][2][3][4] These compounds share the fundamental aporphine skeleton but differ in their functional groups, which can significantly influence their cytotoxic potency and mechanism of action.

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
(+)-N-(2-hydroxypropyl)lindcarpineP-388 (Murine Leukemia)3.9~10.5--INVALID-LINK--
LiriodenineA-549 (Human Lung Carcinoma)1.6~5.8--INVALID-LINK--
LiriodenineMCF-7 (Human Breast Adenocarcinoma)2.1~7.6--INVALID-LINK--
LiriodenineHeLa (Human Cervical Carcinoma)2.5~9.1--INVALID-LINK--
ThalicarpineP-388 (Murine Leukemia)0.8~1.1--INVALID-LINK--

Note: The IC50 value for (+)-N-(2-hydroxypropyl)lindcarpine was reported in µg/mL and has been converted to µM for comparative purposes, assuming a molecular weight similar to related compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of aporphine alkaloid cytotoxicity.

Cell Culture and Maintenance
  • Cell Lines: P-388 (murine leukemia), A-549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HeLa (human cervical carcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection by Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL3 channels, respectively.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound and its close analogs are not yet fully elucidated. However, research on aporphine alkaloids suggests that their cytotoxic effects are often mediated through the induction of apoptosis. Potential signaling pathways involved include:

  • DNA Intercalation and Topoisomerase Inhibition: Some aporphine alkaloids are known to intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell cycle arrest.

  • Mitochondrial-Mediated Apoptosis: Induction of apoptosis is often linked to the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

  • Modulation of Key Signaling Pathways: Natural compounds with anticancer properties frequently target critical signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the NF-κB, PI3K/AKT/mTOR, and MAPK pathways. Further research is needed to determine the specific pathways modulated by this compound and its derivatives.

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (P-388, A-549, MCF-7, HeLa) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with compounds for 48-72h seeding->treatment compound_prep Prepare serial dilutions of This compound analogs compound_prep->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis treatment->apoptosis_assay plate_reader Microplate Reader (Absorbance at 570nm) mtt_assay->plate_reader flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry ic50_calc IC50 Calculation plate_reader->ic50_calc apoptosis_quant Quantification of Apoptotic Cells flow_cytometry->apoptosis_quant

Caption: Experimental workflow for assessing the cytotoxicity and apoptotic effects of this compound analogs.

Postulated Apoptotic Signaling Pathway of Aporphine Alkaloids

apoptotic_pathway cluster_compound Aporphine Alkaloid cluster_cellular_targets Cellular Targets cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome aporphine This compound or Analog dna DNA Intercalation / Topoisomerase Inhibition aporphine->dna mitochondria Mitochondrial Stress aporphine->mitochondria dna_damage DNA Damage dna->dna_damage cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation dna_damage->caspase9 cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A postulated signaling pathway for apoptosis induction by aporphine alkaloids.

Conclusion

This compound and its structural analogs represent a promising class of aporphine alkaloids with potential anticancer activity. While direct experimental data for this compound remains scarce, the cytotoxic effects of its close derivative, (+)-N-(2-hydroxypropyl)lindcarpine, against P-388 murine leukemia cells highlight the potential of this chemical scaffold. Further investigation into the cytotoxicity of this compound against a broader panel of human cancer cell lines and elucidation of its precise mechanism of action are warranted to fully assess its therapeutic potential. The experimental protocols and comparative data presented in this guide serve as a foundation for future research in this area.

References

Validating the Mechanism of Action of Anti-inflammatory Agents: A Comparative Guide Featuring Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of potential anti-inflammatory compounds, using the well-researched natural product, Curcumin, as a primary example. We offer a comparative analysis of Curcumin's efficacy against other natural and synthetic alternatives, supported by experimental data. Detailed protocols for key validation assays and visualizations of the signaling pathways involved are included to facilitate the design and execution of your research.

Introduction to Anti-inflammatory Drug Discovery and Key Signaling Pathways

The development of novel anti-inflammatory therapeutics hinges on the precise understanding of their molecular mechanisms. A significant number of inflammatory conditions are driven by the dysregulation of intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, they are critical targets for therapeutic intervention.

Curcumin , a polyphenol extracted from the rhizome of Curcuma longa (turmeric), has been extensively studied for its anti-inflammatory properties. It serves as an excellent model compound for validating the mechanism of action of new chemical entities due to its well-documented inhibitory effects on both the NF-κB and JAK/STAT signaling pathways.

Mechanism of Action: Curcumin as a Dual Inhibitor of NF-κB and JAK/STAT Pathways

Curcumin exerts its anti-inflammatory effects through a multi-targeted approach, primarily by suppressing the activation of the NF-κB and JAK/STAT signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

Curcumin has been shown to inhibit NF-κB activation through several mechanisms:

  • Inhibition of IKK activity : Curcumin can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα.[1]

  • Prevention of p65 nuclear translocation : By stabilizing IκBα, Curcumin effectively blocks the nuclear translocation of the active p65 subunit of NF-κB.[2]

  • Inhibition of NF-κB DNA binding : Some studies suggest that Curcumin can also directly interfere with the binding of NF-κB to its DNA targets.[1]

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors that are pivotal in immunity and inflammation. Ligand binding to cell surface receptors leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Curcumin has been demonstrated to suppress the JAK/STAT pathway by:

  • Inhibiting JAK phosphorylation : Curcumin can inhibit the phosphorylation of JAK1 and JAK2, which is a critical initial step in the signaling cascade.[3]

  • Suppressing STAT phosphorylation : Consequently, the phosphorylation of STAT1 and STAT3 is also markedly inhibited by Curcumin.[3]

  • Activating negative regulators : Evidence suggests that Curcumin can activate Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP-2), a negative regulator of JAK activity.

Comparative Performance Analysis

The anti-inflammatory potency of Curcumin has been compared with several other natural and synthetic compounds. The following tables summarize the quantitative data from various studies, providing a basis for objective comparison.

Comparison of NF-κB Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below compares the IC50 values for NF-κB inhibition by Curcumin and its natural and synthetic analogs.

CompoundAssay TypeCell LineIC50 (µM)Reference
Curcumin NF-κB Luciferase ReporterRAW264.718.2 ± 3.9
Demethoxycurcumin (DMC)NF-κB Luciferase ReporterRAW264.712.1 ± 7.2
Bisdemethoxycurcumin (BDMC)NF-κB Luciferase ReporterRAW264.78.3 ± 1.6
Curcumin NF-κB DNA Binding (EMSA)RAW264.7>50
EF24 (Synthetic Analog)NF-κB DNA Binding (EMSA)RAW264.7~35
EF31 (Synthetic Analog)NF-κB DNA Binding (EMSA)RAW264.7~5
Curcumin Inflammatory Gene Expression3T3-L1 Adipocytes2
Resveratrol (B1683913) Inflammatory Gene Expression3T3-L1 Adipocytes2

Lower IC50 values indicate greater potency.

Comparison of Pro-inflammatory Cytokine Inhibition

This table presents a comparison of the effects of Curcumin and other compounds on the production of key pro-inflammatory cytokines.

CompoundCell Line/ModelStimulantCytokine MeasuredInhibition/ReductionReference
Curcumin 3T3-L1 AdipocytesTNF-αIL-6, PGE2IC50 ~ 20 µM
Resveratrol 3T3-L1 AdipocytesTNF-αIL-6, PGE2IC50 ~ 20 µM
Curcumin THP-1 cellsLPSIL-6Dose-dependent decrease
Resveratrol THP-1 cellsLPSIL-6Dose-dependent decrease
Pterostilbene THP-1 cellsLPSIL-6More effective than Curcumin and Resveratrol
Curcumin Rat model of ulcerative colitisAcetic acidTNF-α, IL-17, NF-κBSuperior to Resveratrol and Mesalazine
Resveratrol Rat model of ulcerative colitisAcetic acidTNF-α, IL-17, NF-κBSuperior to Mesalazine

Experimental Protocols for Mechanism Validation

To validate the mechanism of action of a potential anti-inflammatory compound, a series of key experiments are typically performed. Below are detailed protocols for three fundamental assays.

Western Blot for NF-κB and JAK/STAT Pathway Proteins

Objective: To determine the effect of a test compound on the expression and phosphorylation status of key proteins in the NF-κB and JAK/STAT signaling pathways.

Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., RAW264.7 macrophages, BV-2 microglia) to 70-80% confluency.

    • Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL) for a short period (e.g., 15-30 minutes for phosphorylation events).

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a commercial kit.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JAK2, JAK2, p-STAT3, STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Assay for NF-κB Transcriptional Activity

Objective: To quantify the effect of a test compound on the transcriptional activity of NF-κB.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization) using a suitable transfection reagent.

    • Allow cells to express the reporters for 24-48 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.

  • Data Analysis:

    • Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

Objective: To qualitatively and quantitatively assess the ability of a test compound to inhibit the binding of NF-κB to its DNA consensus sequence.

Methodology:

  • Nuclear Extract Preparation:

    • Treat cells with the test compound and/or inflammatory stimulus as described for the Western blot protocol.

    • Harvest the cells and prepare nuclear extracts using a specialized extraction buffer system.

    • Determine the protein concentration of the nuclear extracts.

  • Probe Labeling:

    • Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract (5-10 µg), the labeled probe, and a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

    • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction to confirm the identity of the protein in the complex.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection:

    • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

Visualizing the Mechanisms and Workflows

Diagrams are essential for a clear understanding of complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.

Signaling Pathways and Points of Intervention

G cluster_nfkb NF-κB Signaling Pathway cluster_nuc_nfkb NF-κB Signaling Pathway cluster_jakstat JAK/STAT Signaling Pathway cluster_nuc_js JAK/STAT Signaling Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activation ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp nucleus Nucleus curcumin_nfkb Curcumin curcumin_nfkb->ikk Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus_js Nucleus stat_dimer->nucleus_js Translocation gene_exp_js Inflammatory Gene Expression nucleus_js->gene_exp_js curcumin_jak Curcumin curcumin_jak->jak Inhibition

Caption: Curcumin's inhibitory action on the NF-κB and JAK/STAT pathways.

Experimental Workflow for Validating an Anti-inflammatory Compound

G start Hypothesized Anti-inflammatory Compound cell_culture Cell Culture (e.g., Macrophages, Microglia) start->cell_culture treatment Compound Treatment & Inflammatory Stimulation (e.g., LPS) cell_culture->treatment protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis gene_analysis Gene Expression Analysis (Luciferase Assay, qPCR) treatment->gene_analysis binding_analysis DNA Binding Analysis (EMSA) treatment->binding_analysis data_analysis Data Analysis & Interpretation protein_analysis->data_analysis gene_analysis->data_analysis binding_analysis->data_analysis conclusion Mechanism of Action Validated data_analysis->conclusion

Caption: A generalized workflow for validating an anti-inflammatory compound.

This guide provides a foundational understanding and practical resources for researchers investigating the mechanisms of anti-inflammatory compounds. By leveraging the extensive knowledge of well-characterized molecules like Curcumin and employing robust experimental methodologies, the scientific community can accelerate the discovery and development of novel and effective anti-inflammatory therapies.

References

Cross-Validation of Analytical Methods for N-Methyllindcarpine and Related Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Quantitative Analysis

This guide provides a comprehensive cross-validation of analytical methods applicable to the quantification of N-Methyllindcarpine and other aporphine (B1220529) alkaloids in biological matrices. Given the limited specific literature on this compound, this guide leverages validated methods for boldine (B1667363), a structurally related and well-studied aporphine alkaloid, to provide a robust comparative framework. The methodologies presented are essential for pharmacokinetic studies, toxicological assessments, and quality control in drug development.

Comparative Analysis of Analytical Techniques

The quantification of aporphine alkaloids in complex biological matrices necessitates highly sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the predominant technique. This guide compares two prominent methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

ParameterUPLC-MS/MS Method for Boldine in Rat PlasmaHPLC-UV Method for Boldine in Fluid Extract
Linearity Range 2.555 - 2555 ng/mL (r² > 0.9926)[1]5.0 - 25.0 µg/mL (r ≥ 0.9991)[2]
Lower Limit of Quantification (LLOQ) 2.555 ng/mL[1]2.41 µg/mL[2]
Intra-day Precision (%RSD) 1.2 - 6.0%[1]1.73%
Inter-day Precision (%RSD) 1.8 - 7.4%Not Reported
Accuracy (%RE) -6.0 - 8.0%Not Reported
Recovery Not explicitly reported, but liquid-liquid extraction was used.90.93% - 96.24%
Sample Preparation Liquid-Liquid ExtractionNot specified for biological matrix
Detection Electrospray Triple-Quadrupole MS/MS (Positive Ion MRM)UV Detection at 281 nm

Key Observations:

  • The UPLC-MS/MS method demonstrates significantly higher sensitivity, with a much lower LLOQ (in the ng/mL range) compared to the HPLC-UV method (in the µg/mL range). This makes UPLC-MS/MS the preferred method for pharmacokinetic studies where low concentrations of the analyte are expected in biological fluids.

  • Both methods exhibit excellent linearity over their respective concentration ranges.

  • The precision of both methods is well within acceptable limits for bioanalytical method validation.

  • The UPLC-MS/MS method provides detailed accuracy data, which is a critical parameter for method validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the summarized experimental protocols for the compared techniques.

UPLC-MS/MS Method for Boldine in Plasma

This method is suitable for the sensitive quantification of aporphine alkaloids in biological fluids.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the internal standard.

  • Perform liquid-liquid extraction using methyl tert-butyl ether.

  • Vortex and centrifuge the mixture.

  • Separate and evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% (v/v) formic acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

3. Mass Spectrometry Detection:

  • Instrument: Electrospray triple-quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

HPLC-UV Method for Boldine in Fluid Extract

This method is a simpler, more accessible technique suitable for the quantification of aporphine alkaloids at higher concentrations, such as in extracts or formulations.

1. Sample Preparation:

  • Dilute the fluid extract containing the analyte to fall within the linear range of the method.

  • Filter the sample through a suitable membrane filter before injection.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Phenomenex® 150 × 4.6 mm, 4 µm).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid and acetonitrile (78:22, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

3. UV Detection:

  • Wavelength: 281 nm.

Visualizing Methodologies and Pathways

To further clarify the processes and concepts discussed, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_method_development Method Development & Optimization cluster_validation Method Validation (ICH/FDA Guidelines) cluster_comparison Cross-Validation & Comparison Method_A Method A (e.g., UPLC-MS/MS) Linearity Linearity & Range Method_A->Linearity Sample_Analysis Analysis of Same Samples by Both Methods Method_A->Sample_Analysis Method_B Method B (e.g., HPLC-UV) Method_B->Linearity Method_B->Sample_Analysis Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Selectivity Selectivity/ Specificity LOD_LOQ LOD & LOQ Robustness Robustness Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Aporphine_Alkaloid_Signaling_Pathway cluster_cellular_effects Potential Cellular Effects cluster_downstream_signaling Downstream Signaling Cascades cluster_physiological_response Physiological Response Aporphine_Alkaloid Aporphine Alkaloid (e.g., this compound, Boldine) Receptor_Binding Receptor Binding (e.g., Dopamine, Adrenergic receptors) Aporphine_Alkaloid->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition (e.g., Acetylcholinesterase) Aporphine_Alkaloid->Enzyme_Inhibition Ion_Channel_Modulation Ion Channel Modulation Aporphine_Alkaloid->Ion_Channel_Modulation Second_Messengers Modulation of Second Messengers (e.g., cAMP, Ca2+) Receptor_Binding->Second_Messengers Enzyme_Inhibition->Second_Messengers Kinase_Pathways Activation/Inhibition of Kinase Pathways (e.g., MAPK, PI3K/Akt) Second_Messengers->Kinase_Pathways Neurotransmission Alteration of Neurotransmission Kinase_Pathways->Neurotransmission Inflammation Anti-inflammatory Effects Kinase_Pathways->Inflammation Cell_Proliferation Effects on Cell Proliferation Kinase_Pathways->Cell_Proliferation

References

Comparative Efficacy Analysis: N-Methyllindcarpine Analogue versus Standard Chemotherapeutic Agents in Murine Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic potential of an N-Methyllindcarpine analogue against the P-388 murine leukemia cell line reveals promising, though limited, data when compared to established chemotherapeutic drugs such as Vincristine and Doxorubicin (B1662922). While direct efficacy data for this compound is not available in the current body of scientific literature, studies on the closely related aporphine (B1220529) alkaloid, (+)-N-(2-hydroxypropyl)lindcarpine, provide a basis for preliminary comparison.

This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals. It outlines the cytotoxic performance, proposed mechanisms of action, and the experimental protocols utilized in these assessments.

In Vitro Cytotoxicity Against P-388 Murine Leukemia Cells

The primary measure of efficacy for these compounds is their half-maximal inhibitory concentration (IC50) against the P-388 cell line, a standard model for leukemia research. The available data is summarized below.

CompoundIC50 (µg/mL)IC50 (µM)Cell Line
(+)-N-(2-hydroxypropyl)lindcarpine3.9~10.5P-388
VincristineNot directly reported~0.0014 (1.4 nM)[1]P-388 (sensitive)
DoxorubicinNot directly reported~0.021 (21 nM)P-388 (sensitive)
Doxorubicin (Resistant)~13.924P-388/ADR

Note: The IC50 value for (+)-N-(2-hydroxypropyl)lindcarpine was reported as 3.9 µg/mL. The molar concentration is an approximation based on its molecular formula. The IC50 values for Vincristine and Doxorubicin in sensitive P-388 cells are collated from studies focusing on drug resistance, where the parental cell line is used as a baseline.

Proposed Mechanism of Action

While the specific signaling pathway of this compound analogues has not been fully elucidated, the broader class of aporphine alkaloids is known to exert cytotoxic effects through the disruption of fundamental cellular processes. The proposed mechanism involves the interference with DNA replication and integrity.

Aporphine alkaloids, due to their planar structure, are capable of intercalating between DNA base pairs. This interaction can inhibit the action of topoisomerase enzymes, which are critical for relieving torsional stress in DNA during replication and transcription. The inhibition of topoisomerases leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

G Proposed Mechanism of Aporphine Alkaloids A Aporphine Alkaloid B DNA Intercalation A->B C Topoisomerase Inhibition B->C D DNA Strand Breaks C->D E Apoptosis D->E

Proposed mechanism of aporphine alkaloid cytotoxicity.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is primarily conducted through in vitro cell viability assays. The following is a generalized protocol based on standard methodologies used for assessing cytotoxicity in P-388 cells.

P-388 Cell Culture and Maintenance

The P-388 murine leukemia cell line is cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: P-388 cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., (+)-N-(2-hydroxypropyl)lindcarpine, Vincristine, Doxorubicin). Control wells with untreated cells and wells with vehicle (solvent) only are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined from the dose-response curve.

G Experimental Workflow for Cytotoxicity Assay A P-388 Cell Culture B Cell Seeding (96-well plate) A->B C Treatment with Test Compounds B->C D Incubation (48-72h) C->D E MTT Addition D->E F Formazan Solubilization E->F G Absorbance Measurement F->G H IC50 Determination G->H

Generalized workflow of an MTT cytotoxicity assay.

Conclusion

The available data suggests that the this compound analogue, (+)-N-(2-hydroxypropyl)lindcarpine, possesses cytotoxic activity against the P-388 murine leukemia cell line. However, when compared to the standard chemotherapeutic agents Vincristine and Doxorubicin, its potency, based on the available IC50 values, appears to be significantly lower in sensitive cell lines. It is important to note that the data for the this compound analogue is limited, and further research is required to fully characterize its efficacy, mechanism of action, and potential for drug development. The provided experimental protocols offer a foundational framework for conducting such comparative studies. Researchers are encouraged to perform head-to-head comparisons under identical experimental conditions to obtain more definitive and directly comparable results.

References

N-Methyllindcarpine: Unraveling the Correlation Between In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of N-Methyllindcarpine, an aporphine (B1220529) alkaloid isolated from Actinodaphne pruinosa, is currently hampered by a notable lack of publicly available in vivo research data. While some in vitro studies on related compounds and extracts of the source plant have been conducted, a direct comparison to ascertain the in vivo efficacy and translational potential of this compound remains an open scientific question.

This compound, also known as (+)-methyllindcarpine, belongs to the class of aporphine alkaloids, a group of naturally occurring compounds known for their diverse pharmacological activities. Its presence has been confirmed in the plant Actinodaphne pruinosa, a member of the Lauraceae family.

In Vitro Activity: Insights from Related Compounds and Plant Extracts

Currently, there are no specific published in vitro studies detailing the biological activity of isolated this compound. However, research on a structurally related compound, (+)-N-(2-Hydroxypropyl)lindcarpine, also isolated from Actinodaphne pruinosa, has demonstrated cytotoxic activity against P-388 murine leukemia cells. This finding suggests that the lindcarpine scaffold may possess potential as an anticancer agent.

Furthermore, studies on crude extracts of Actinodaphne pruinosa, which contain this compound among other alkaloids, have revealed a range of biological effects in vitro. These include antioxidant and anti-inflammatory properties.

The Missing Link: The Crucial Need for In Vivo Studies

Despite the promising indications from in vitro work on related compounds and plant extracts, the biological activity of this compound within a living organism remains uninvestigated. In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its efficacy and potential toxicity in a complex biological system. Without such data, it is impossible to:

  • Establish a correlation between the concentrations at which this compound exhibits activity in a laboratory setting (in vitro) and the doses required to achieve a therapeutic effect in a living organism (in vivo).

  • Identify potential therapeutic targets and indications for this compound.

  • Assess the safety profile of the compound.

The absence of preclinical animal studies or any pharmacological investigations in living models represents a significant knowledge gap that must be addressed before the therapeutic potential of this compound can be seriously considered.

Future Directions

To bridge the current gap in understanding, future research should prioritize the following:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound is a prerequisite for robust pharmacological testing.

  • Comprehensive In Vitro Screening: A broad panel of in vitro assays should be conducted to elucidate the specific biological activities of this compound, including its effects on various cell lines (cancerous and non-cancerous) and its interactions with key enzymes and signaling pathways.

  • Preclinical In Vivo Studies: Following promising in vitro results, well-designed animal studies are crucial to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound. These studies would ideally explore different routes of administration and dosing regimens.

Only through such a systematic and rigorous scientific approach can the true therapeutic potential of this compound be determined and its journey from a natural product isolate to a potential clinical candidate be initiated. At present, any claims regarding the in vivo activity of this compound would be purely speculative. Researchers, scientists, and drug development professionals are encouraged to address this research gap to unlock the potential of this intriguing natural compound.

Reproducibility of N-Methyllindcarpine's Cytotoxic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyllindcarpine, an aporphine (B1220529) alkaloid, belongs to a class of natural compounds that have garnered significant interest for their potential therapeutic properties, particularly in oncology. While specific data on the reproducibility of this compound's experimental effects is limited in publicly available literature, analysis of related aporphine alkaloids provides a framework for understanding its potential mechanism of action and for designing reproducible experimental protocols. This guide offers a comparative overview of the cytotoxic effects of aporphine alkaloids, with a focus on providing supporting experimental data and methodologies to aid in the design of future studies on this compound.

Data Presentation: Comparative Cytotoxicity of Aporphine Alkaloids

The cytotoxic potential of a compound is a critical factor in its evaluation as a potential anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the reported IC50 values for several aporphine alkaloids against various cancer cell lines, providing a basis for comparison for future studies on this compound.

Alkaloid/CompoundCell LineCell TypeIC50 (µg/mL)Citation
(+)-N-(2-Hydroxypropyl)lindcarpine P-388Murine Leukemia3.9[1][2][3][4][5]
Liriodenine A-549Human Lung Carcinoma12.0 - 18.2
K-562Human Chronic Myelogenous Leukemia12.0 - 18.2
HeLaHuman Cervical Cancer12.0 - 18.2
MDA-MB-231Human Breast Cancer12.0 - 18.2
Norushinsunine A-549Human Lung Carcinoma7.4 - 8.8
K-562Human Chronic Myelogenous Leukemia7.4 - 8.8
HeLaHuman Cervical Cancer7.4 - 8.8
MDA-MB-231Human Breast Cancer7.4 - 8.8
Reticuline A-549Human Lung Carcinoma13.0 - 19.8
K-562Human Chronic Myelogenous Leukemia13.0 - 19.8
HeLaHuman Cervical Cancer13.0 - 19.8
MDA-MB-231Human Breast Cancer13.0 - 19.8
Nantenine SMMC-7721Human Hepatocellular Carcinoma70.08 ± 4.63 µM
Corytuberine SMMC-7721Human Hepatocellular Carcinoma73.22 ± 2.35 µM
Dihydrosanguinarine SMMC-7721Human Hepatocellular Carcinoma27.77 ± 2.29 µM
Boldine Kasumi-1Human Acute Myeloid Leukemia46 µM
KG-1Human Acute Myeloid Leukemia116 µM
K-562Human Chronic Myelogenous Leukemia145 µM

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. The following is a representative methodology for assessing the cytotoxicity of a compound, based on the protocol used for the evaluation of (+)-N-(2-Hydroxypropyl)lindcarpine.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • The selected cancer cell line (e.g., P-388 murine leukemia cells) is cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.

  • The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the solvent) and a negative control (medium only) are also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Following the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways

While the precise signaling pathways affected by this compound have not been elucidated, studies on other aporphine alkaloids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by aporphine alkaloids.

Aporphine Aporphine Alkaloid (e.g., this compound) DNA_Damage DNA Damage Aporphine->DNA_Damage Inhibition of Topoisomerase/Polymerase Cell_Membrane Cell Membrane p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible apoptotic pathway for aporphine alkaloids.

Experimental Workflow

The following diagram outlines the key steps in a typical in vitro cytotoxicity assessment of a novel compound like this compound.

Start Start: Compound Preparation Cell_Culture Cell Culture & Seeding (96-well plate) Start->Cell_Culture Treatment Compound Treatment (Serial Dilutions) Cell_Culture->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

References

Unraveling the Neuroprotective Potential of N-Methyllindcarpine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the neuroprotective effects of N-Methyllindcarpine reveal a landscape ripe for exploration. Currently, publicly available research specifically detailing the neuroprotective properties and mechanisms of this compound is not available. This guide, therefore, aims to provide a framework for evaluating its potential by drawing comparisons with established neuroprotective agents and outlining the standard experimental protocols used in the field.

As a novel compound, this compound's efficacy can be benchmarked against a range of neuroprotective agents that have been extensively studied. These alternatives modulate various cellular pathways implicated in neuronal survival and function. A comparative analysis would necessitate evaluating this compound's performance in established in vitro and in vivo models of neurodegeneration.

Benchmarking Against Established Neuroprotective Agents

A comprehensive comparison would involve assessing this compound against compounds with well-documented neuroprotective effects, such as:

  • L-carnitine and its derivatives (e.g., Acetyl-L-carnitine): Known for their roles in mitochondrial function and antioxidant activity.

  • Glutamate antagonists (e.g., Memantine, MK-801): These agents protect against excitotoxicity, a common pathway of neuronal death.

  • Calcium channel blockers (e.g., Nimodipine): By preventing excessive calcium influx, these drugs can mitigate downstream apoptotic signaling.

  • Antioxidants (e.g., Edaravone, Coenzyme Q10): These molecules directly combat oxidative stress, a key contributor to neurodegenerative processes.

The following table outlines key parameters that would be crucial for a comparative evaluation.

AgentMechanism of ActionEffective Concentration (in vitro)Animal Model EfficacyKey Signaling Pathways Modulated
This compound Data not availableData not availableData not availableData not available
L-carnitine Mitochondrial support, antioxidant1-10 mMImproved cognitive function in aged and LPS-treated mice[1]Nrf2 pathway, mitochondrial biogenesis[1]
Memantine NMDA receptor antagonist1-10 µMReduced ischemic brain damage[2]Glutamatergic signaling
Nimodipine L-type calcium channel blocker1-10 µMNeuroprotection in models of cerebral ischemiaCalcium homeostasis, PI3K/Akt pathway[3]
Edaravone Free radical scavenger10-100 µMReduced infarct volume in stroke modelsOxidative stress pathways

Standardized Experimental Protocols for Evaluation

To ascertain the neuroprotective profile of this compound, a series of standardized experiments would be required. These protocols are designed to model various aspects of neurodegenerative disease and quantify the extent of neuroprotection.

In Vitro Assays
  • Cell Viability Assays: Using neuronal cell lines (e.g., SH-SY5Y, PC12, or primary neurons), the ability of this compound to protect against toxins like glutamate, hydrogen peroxide (H₂O₂), or 1-methyl-4-phenylpyridinium (MPP+) would be assessed using MTT or LDH assays.

  • Measurement of Reactive Oxygen Species (ROS): Cellular ROS levels would be quantified using fluorescent probes like DCFDA to determine the antioxidant potential of the compound.

  • Mitochondrial Function Assessment: Assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) and ATP production would reveal effects on mitochondrial health.

  • Apoptosis Assays: Techniques like TUNEL staining or caspase activity assays would be employed to determine if this compound can inhibit programmed cell death.

The general workflow for in vitro screening of a novel neuroprotective compound is illustrated below.

G cluster_0 In Vitro Screening Workflow cluster_1 Assessment Methods compound This compound treatment Treat with this compound compound->treatment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) toxin Induce Neurotoxicity (e.g., Glutamate, H₂O₂, MPP+) cell_culture->toxin toxin->treatment assessment Assess Neuroprotective Effects treatment->assessment viability Cell Viability (MTT, LDH) assessment->viability ros ROS Measurement (DCFDA) mito Mitochondrial Function (JC-1) apoptosis Apoptosis Assays (TUNEL)

A generalized workflow for the in vitro assessment of neuroprotective compounds.
In Vivo Models

  • Rodent Models of Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model is commonly used to assess neuroprotection against stroke. Efficacy is measured by infarct volume reduction and neurological deficit scores.

  • Toxin-Induced Models of Parkinson's Disease: Systemic administration of MPTP or 6-hydroxydopamine (6-OHDA) in rodents leads to the degeneration of dopaminergic neurons, mimicking Parkinson's disease. The protective effect of this compound would be evaluated by measuring dopamine (B1211576) levels and counting surviving neurons in the substantia nigra.

  • Transgenic Models of Alzheimer's Disease: Mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations develop amyloid plaques and cognitive deficits. The effect of this compound on plaque load, neuroinflammation, and cognitive performance (e.g., in the Morris water maze) would be assessed.

Potential Signaling Pathways for Investigation

Based on the mechanisms of other neuroprotective agents, the investigation into this compound would likely focus on several key signaling pathways.

G cluster_0 Potential Neuroprotective Signaling Pathways cluster_1 Upstream Targets cluster_2 Downstream Pathways cluster_3 Cellular Outcomes NML This compound receptors Receptors (e.g., GPCRs, NMDAR) NML->receptors ion_channels Ion Channels (e.g., Ca²⁺ channels) NML->ion_channels enzymes Enzymes (e.g., Kinases) NML->enzymes pi3k_akt PI3K/Akt Pathway receptors->pi3k_akt mapk MAPK Pathways (ERK, JNK, p38) receptors->mapk ion_channels->pi3k_akt ion_channels->mapk enzymes->pi3k_akt nrf2 Nrf2/HO-1 Pathway enzymes->nrf2 enzymes->mapk survival Neuronal Survival pi3k_akt->survival apoptosis Reduced Apoptosis pi3k_akt->apoptosis antioxidant Increased Antioxidant Defense nrf2->antioxidant mapk->survival mapk->apoptosis inflammation Reduced Neuroinflammation mapk->inflammation

References

Structural activity relationship of N-Methyllindcarpine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Novel mGluR5 Negative Allosteric Modulators

This guide provides a detailed comparison of two series of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), focusing on their structure-activity relationships (SAR). The comparison is based on the findings from the study by Kulkarni et al. (2009), which explores a series of N-(6-methylpyridin-yl)-substituted aryl amides and their corresponding 2-methyl-6-(substituted-arylethynyl)pyridine analogs.

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in excitatory neurotransmission within the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a prime target for drug discovery.[1] Negative allosteric modulators of mGluR5 are of particular interest for their potential therapeutic applications in conditions such as anxiety, depression, and addiction.[1]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the SAR, quantitative biological data, and detailed experimental protocols for the key assays.

Data Presentation: Quantitative SAR of mGluR5 Antagonists

The following tables summarize the in vitro biological data for the two series of compounds as negative allosteric modulators of mGluR5. The data includes binding affinity (Ki) determined by radioligand binding assays and functional potency (IC50) from calcium mobilization assays.[1]

Table 1: Structure-Activity Relationship of 2-Methyl-6-(substituted-arylethynyl)pyridine Analogs

CompoundR1R2R3R4R5Ki (nM)IC50 (nM)
1 (MPEP) HHHHH12 ± 225 ± 5
7 FHHHH15 ± 330 ± 6
8 BrHFHBr5.4 ± 0.811 ± 2
9 FHCNHH2.1 ± 0.44.5 ± 0.9
10 3-pyridylHFHBr1.8 ± 0.33.8 ± 0.7
11 CNHFHBr1.5 ± 0.33.2 ± 0.6

Table 2: Structure-Activity Relationship of N-(6-Methylpyridin-yl)-substituted Aryl Amide Analogs

CompoundR1R2R3R4XKi (nM)IC50 (nM)
25 HHHHCH>10,000>10,000
26 BrHHHCH8,500 ± 9509,200 ± 1100
30 3-pyridylHHHCH3,500 ± 4004,100 ± 500
55 HO-PhCNHN45 ± 855 ± 10
56 HO-(3-F-Ph)CNHN38 ± 748 ± 9

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the mGluR5 receptor.

Materials:

  • Receptor Source: Membranes prepared from HEK293 cells stably expressing the rat mGluR5.

  • Radioligand: [3H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent and selective mGluR5 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determination: 10 µM unlabeled MPEP.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: HEK293 cells expressing mGluR5 are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with various concentrations of the test compound and a fixed concentration of [3H]MPEP (typically at its Kd, around 2-5 nM).

  • Incubation: The reaction mixture is incubated for 60 minutes at room temperature to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay is used to determine the potency (IC50) of the test compounds as antagonists of mGluR5. Activation of mGluR5 leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing the rat mGluR5.

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.

  • Fluorescent Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • mGluR5 Agonist: Glutamate or Quisqualate.

  • 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into 384-well plates and allow them to attach and grow overnight.

  • Dye Loading: The cell culture medium is replaced with assay buffer containing the calcium-sensitive fluorescent dye. The cells are incubated for 30-60 minutes to allow the dye to enter the cells.

  • Compound Addition: The plate is placed in the FLIPR instrument. The test compounds are added at various concentrations, and the cells are incubated for a short period.

  • Agonist Stimulation: An EC80 concentration of an mGluR5 agonist (e.g., glutamate) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The antagonist effect of the test compounds is measured as a reduction in the agonist-induced calcium response. The IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study, from initial lead compound identification to the evaluation of analogs.

SAR_Workflow Lead Lead Compound (e.g., MPEP) Design Analog Design & Synthesis Lead->Design Modification InVitro In Vitro Screening (Binding & Functional Assays) Design->InVitro Testing SAR_Analysis SAR Analysis InVitro->SAR_Analysis Data SAR_Analysis->Design Feedback Optimized Optimized Lead SAR_Analysis->Optimized Identification

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

mGluR5 Signaling Pathway

This diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGluR5).

mGluR5_Signaling cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Activates NAM Negative Allosteric Modulator (NAM) NAM->mGluR5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: The mGluR5 signaling cascade leading to intracellular calcium release.

References

Independent Verification of N-Methyllindcarpine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of N-Methyllindcarpine and related aporphine (B1220529) alkaloids, supported by available experimental data. Due to the limited specific data on this compound, this document focuses on its close structural analogs isolated from Actinodaphne pruinosa: (+)-Methyllindcarpine, (+)-Lindcarpine, and the novel derivative (+)-N-(2-hydroxypropyl)lindcarpine. The guide is intended to serve as a framework for researchers seeking to independently verify the bioactivity of these compounds.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of (+)-N-(2-hydroxypropyl)lindcarpine was evaluated against P-388 murine leukemia cells, demonstrating significant inhibitory effects[1]. To provide a comparative context, the table below includes the reported IC50 value for this compound, alongside data for other well-characterized cytotoxic aporphine alkaloids.

CompoundCell LineIC50 Value (µg/mL)IC50 Value (µM)¹Reference
(+)-N-(2-hydroxypropyl)lindcarpine P-388 Murine Leukemia 3.9 ~10.5 ****
(+)-MethyllindcarpineP-388 Murine LeukemiaNot ReportedNot ReportedN/A
(+)-LindcarpineP-388 Murine LeukemiaNot ReportedNot ReportedN/A
NeolitsineHeLa, 3T3~7.0, ~6.921.6, 21.4
ActinodaphnineHL-60~5.015.4
CassythineHL-60~7.219.9**

¹IC50 values in µM are calculated based on the molar mass of each compound for a standardized comparison. Data for Neolitsine, Actinodaphnine, and Cassythine are included for illustrative comparison of cytotoxicity within the aporphine alkaloid class.

Experimental Protocols: Cytotoxicity Assessment

The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a widely accepted method for assessing the cytotoxic effects of chemical compounds on cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a selected cancer cell line (e.g., P-388 murine leukemia cells).

Materials:

  • Test compounds (e.g., this compound analogs)

  • P-388 murine leukemia cell line

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest P-388 cells from culture and perform a cell count to determine cell viability and density.

    • Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell adherence and stabilization.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent) and a blank (medium only).

  • Incubation:

    • Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The cytotoxic effects of many aporphine alkaloids are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Two of the key signaling pathways implicated in this process are the PI3K/Akt pathway and the intrinsic mitochondrial apoptosis pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (P-388 Murine Leukemia) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition & Incubation (4h) incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Experimental workflow for cytotoxicity assessment.

PI3K_Akt_pathway Aporphine Aporphine Alkaloid (e.g., Lindcarpine derivative) PI3K PI3K Aporphine->PI3K Inhibition Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Survival Cell Survival & Proliferation Akt->Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Inhibition of the PI3K/Akt survival pathway.

mitochondrial_apoptosis Aporphine Aporphine Alkaloid (e.g., Lindcarpine derivative) Bcl2_family Bcl-2 Family Proteins (Bax, Bak) Aporphine->Bcl2_family Activation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the mitochondrial apoptosis pathway.

References

Safety Operating Guide

Safe Disposal of N-Methyllindcarpine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of N-Methyllindcarpine, a naturally occurring aporphine (B1220529) alkaloid. Due to its potential cytotoxic properties, as indicated by studies on related compounds, this compound should be handled with caution and disposed of as hazardous cytotoxic waste. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. All personnel must be trained in handling cytotoxic compounds.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemotherapy-grade gloves. Change the outer pair immediately if contaminated.

  • Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the powder form), use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of this compound, including weighing and preparation of solutions, should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.

II. This compound Properties and Hazards

While specific safety data for this compound is limited and can be conflicting, the available information and data from related aporphine alkaloids suggest that it should be treated as a hazardous substance. A related compound, (+)-N-(2-Hydroxypropyl)lindcarpine, has demonstrated cytotoxic activity against P-388 murine leukemia cells with an IC50 value of 3.9 μg/mL[1][2].

PropertyDataSource(s)
Chemical Name This compound[3][4]
CAS Number 14028-97-8
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.37 g/mol
Appearance Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled.

III. Step-by-Step Disposal Procedures

The proper disposal of this compound waste is crucial to prevent contamination and ensure safety. All materials that come into contact with this compound are considered cytotoxic waste.

Step 1: Waste Segregation

At the point of generation, segregate this compound waste into the following categories:

  • Sharps Waste: Needles, syringes, contaminated glass slides, and pipettes.

  • Solid Waste: Contaminated PPE (gloves, gowns), bench paper, plasticware, and empty vials.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents.

Step 2: Waste Containment

  • Sharps: Place immediately into a designated, puncture-resistant, and leak-proof sharps container clearly labeled "Cytotoxic Sharps Waste."

  • Solids: Collect in a designated, leak-proof container lined with a yellow chemotherapy waste bag. The container should be clearly labeled "Cytotoxic Waste for Incineration."

  • Liquids: Collect in a designated, leak-proof, and chemically resistant container. The container should be clearly labeled "Cytotoxic Liquid Waste" and include the chemical name and approximate concentration. Do not mix with other chemical waste streams unless approved by your institution's EHS department.

Step 3: Decontamination of Work Surfaces

  • After handling this compound, decontaminate all surfaces within the BSC or fume hood.

  • Use a suitable decontamination solution (e.g., a high-pH solution, as recommended by your EHS) followed by a sterile water rinse.

  • All cleaning materials (wipes, pads) must be disposed of as cytotoxic solid waste.

Step 4: Spill Management

In the event of a spill, immediately alert others in the area and follow your institution's spill response protocol for cytotoxic agents. A general procedure is as follows:

  • Evacuate and Secure the Area: Limit access to the spill area.

  • Don Appropriate PPE: Including respiratory protection if the spill involves powder.

  • Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent material to avoid aerosolization.

  • Clean the Area: Work from the outer edge of the spill towards the center. Place all contaminated materials in a cytotoxic waste container.

  • Decontaminate: Clean the spill area with a decontamination solution, followed by a water rinse.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Report the Incident: Document and report the spill to your supervisor and EHS department.

Step 5: Final Disposal

  • All cytotoxic waste must be disposed of through a licensed hazardous waste management company.

  • Do not dispose of this compound waste in general trash, down the drain, or as regular biohazardous waste.

  • Waste should be incinerated at a high temperature in a permitted facility.

IV. Experimental Protocol: In Vitro Cytotoxicity Assay

This is a generalized protocol for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HCT116) using an MTT assay.

  • Cell Culture: Culture HCT116 cells in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

V. Visualization of a Potential Signaling Pathway

Aporphine alkaloids have been shown to modulate various signaling pathways involved in cell survival and inflammation. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. The diagram below illustrates a hypothetical mechanism where an aporphine alkaloid like this compound could exert its cytotoxic effects by inhibiting this pathway.

PI3K_Akt_mTOR_Pathway_Inhibition Hypothetical Inhibition of PI3K/Akt/mTOR Pathway by Aporphine Alkaloids GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Aporphine This compound (Aporphine Alkaloid) Aporphine->PI3K Inhibits Aporphine->Akt Inhibits Aporphine->mTOR Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Comprehensive Safety and Handling Guide for N-Methyllindcarpine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling N-Methyllindcarpine. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and mitigate risks associated with this chemical compound.

Hazard Identification and Personal Protective Equipment

While the Safety Data Sheet (SDS) for this compound does not classify it as hazardous under the Globally Harmonized System (GHS), it is crucial to handle this and similar research compounds with a high degree of caution.[1] Best practices for handling potentially potent bioactive compounds, such as other alkaloids, should be followed to minimize exposure.[2][3] The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Recommended Use
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspected before use.Required for all handling activities. Double-gloving is recommended as a best practice, especially when direct contact is likely.[4]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Required for all handling activities to protect against splashes or airborne particles.[1][5]
Body Protection Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron or coveralls are recommended.To protect skin and personal clothing from contamination.[1][3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling powders, generating aerosols, or working in poorly ventilated areas.[2][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

1. Preparation and Pre-Handling:

  • Designated Area: Conduct all work in a designated, well-ventilated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[2]

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled waste containers.

  • PPE Donning: Put on all required PPE in the correct order: gown/lab coat, inner gloves, respiratory protection (if needed), eye protection, and outer gloves.

2. Handling and Experimentation:

  • Weighing and Transfer: Handle solid this compound carefully to minimize dust generation. Use a spatula for transfers. For weighing, a containment system like a glove box is ideal.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Glove Changes: Change gloves frequently, at least every 30-60 minutes, or immediately if they become contaminated.[4]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean all equipment and the work area after use with an appropriate solvent.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Typically, outer gloves are removed first, followed by the gown/lab coat, and then inner gloves and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential exposure to others.

  • Waste Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.[3]

  • Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Emergency Procedures

Spill Response:

  • Restrict Access: Immediately cordon off the spill area.

  • Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.

  • Containment: For solid spills, gently cover with a damp absorbent pad to avoid generating dust. For liquid spills, cover with an absorbent pad, working from the outside in.[2]

  • Cleanup: Use a scoop and scraper to collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

First Aid Measures: [1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Skin Contact: Immediately flush the skin with copious amounts of water and remove contaminated clothing.

  • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids apart.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.

  • In all cases of exposure, seek immediate medical attention.

PPE_Workflow_for_N_Methyllindcarpine start Start: Prepare to Handle This compound assess_task Assess Task: - Powder or solution? - Quantity? - Potential for aerosol/splash? start->assess_task select_ppe Select Appropriate PPE based on Assessment assess_task->select_ppe don_ppe Don PPE in Correct Order: 1. Gown/Lab Coat 2. Inner Gloves 3. Respirator (if needed) 4. Eye Protection 5. Outer Gloves select_ppe->don_ppe conduct_work Conduct Work in Ventilated Area (Fume Hood / BSC) don_ppe->conduct_work monitor_ppe Continuously Monitor PPE for Contamination conduct_work->monitor_ppe contaminated PPE Contaminated? monitor_ppe->contaminated change_gloves Safely Remove and Replace Outer Gloves Immediately contaminated->change_gloves Yes complete_work Work Complete contaminated->complete_work No change_gloves->conduct_work decontaminate Decontaminate Work Area and Equipment complete_work->decontaminate doff_ppe Doff PPE in Correct Order to Avoid Self-Contamination decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste and PPE in Labeled Hazardous Waste Container doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyllindcarpine
Reactant of Route 2
N-Methyllindcarpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.